molecular formula C15H11ClN2 B1619939 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole CAS No. 33064-19-6

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole

Cat. No.: B1619939
CAS No.: 33064-19-6
M. Wt: 254.71 g/mol
InChI Key: XASCFVXXKMGKOZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole (CAS 33064-19-6) is a solid organic compound with the molecular formula C 15 H 11 ClN 2 and a molecular weight of 254.71 g/mol . It serves as a versatile chemical scaffold in medicinal chemistry and drug discovery. Pyrazole derivatives are a pharmacologically important class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, and antiviral properties . This specific compound provides a core structure for researchers developing new active molecules, with potential applications as an inhibitor of protein glycation and as a ligand for various biological receptors . The compound has a density of 1.19 g/cm³, a boiling point of 402.4°C at 760 mmHg, and a flash point of 197.2°C . It can be synthesized through cyclocondensation reactions, a common method for constructing the pyrazole ring from hydrazine derivatives and 1,3-difunctional systems like 1,3-diketones . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33064-19-6

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenylpyrazole

InChI

InChI=1S/C15H11ClN2/c16-13-8-6-12(7-9-13)15-10-11-18(17-15)14-4-2-1-3-5-14/h1-11H

InChI Key

XASCFVXXKMGKOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole chemical structure and properties

[1][2][3][4][5][6][7]

Executive Summary

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole (CAS: 33064-19-6) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its 1,3-diaryl substitution pattern. Unlike the 1,5-diaryl isomers often obtained via standard chalcone-hydrazine condensations, this 1,3-regioisomer serves as a critical core for COX-2 inhibitors , antimicrobial agents , and BCR-ABL tyrosine kinase inhibitors .

This guide details the structural integrity, regioselective synthesis, and physicochemical properties of this compound, providing researchers with a validated roadmap for its application in drug discovery.

Part 1: Chemical Identity & Structural Analysis[8]

The compound consists of a five-membered pyrazole ring substituted at the N1 position with a phenyl group and at the C3 position with a 4-chlorophenyl group. The C4 and C5 positions remain unsubstituted in the core scaffold, though they are frequently functionalized (e.g., C4-formylation) to expand chemical space.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole
CAS Number 33064-19-6 (Core); 36663-00-0 (4-Carbaldehyde derivative)
Molecular Formula C₁₅H₁₁ClN₂
Molecular Weight 254.71 g/mol
SMILES Clc1ccc(cc1)c2ccn(c2)c3ccccc3
Key Functional Groups Pyrazole (aromatic heterocycle), 4-Chlorophenyl (lipophilic moiety)
Structural Geometry & Electronic Properties

The 1,3-substitution pattern creates a specific steric profile distinct from 1,5-analogs.

  • Planarity: The N1-phenyl ring is typically twisted relative to the pyrazole plane (dihedral angle ~20-30°) to minimize steric clash with the C5-hydrogen. The C3-(4-chlorophenyl) ring can achieve near-coplanarity, facilitating

    
    -conjugation.
    
  • Electronic Distribution: The N1 atom is pyrrole-like (electron donor), while N2 is pyridine-like (electron acceptor). The 4-chlorophenyl group at C3 acts as an electron-withdrawing lipophilic anchor, enhancing binding affinity in hydrophobic pockets of enzymes like COX-2.

Part 2: Regioselective Synthesis[12][13][14]

Achieving the 1,3-diaryl substitution requires specific synthetic strategies to avoid the formation of the thermodynamically stable 1,5-isomer. The Vilsmeier-Haack Cyclization of acetophenone phenylhydrazones is the industry-standard protocol for high-fidelity regiocontrol.

Protocol: Vilsmeier-Haack Cyclization

This method converts 4-chloroacetophenone phenylhydrazone directly into 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , a versatile intermediate that can be decarbonylated or further functionalized.

Step 1: Hydrazone Formation
  • Reagents: 4-Chloroacetophenone (1.0 eq), Phenylhydrazine (1.1 eq), Glacial Acetic Acid (cat.), Ethanol.

  • Procedure: Reflux reagents in ethanol for 2–4 hours. Cool to precipitate the hydrazone.

  • Mechanism: Acid-catalyzed condensation forms the Schiff base (hydrazone).

Step 2: Cyclization & Formylation
  • Reagents: Hydrazone (from Step 1), POCl₃ (3.0 eq), DMF (5.0 eq).

  • Conditions: 0°C to 80°C, 3–5 hours.

  • Mechanism: The hydrazone attacks the Vilsmeier reagent (chloroiminium ion). A "double Vilsmeier" sequence occurs, incorporating a carbon from DMF to form the C4-aldehyde while closing the ring.

Step 3: Decarbonylation (Optional for Core)
  • To obtain the unsubstituted C4 core, the aldehyde can be removed via rhodium-catalyzed decarbonylation or oxidation/decarboxylation sequences.

Visualization: Synthesis Pathway

SynthesisStart14-ChloroacetophenoneHydrazoneIntermediate:Acetophenone PhenylhydrazoneStart1->HydrazoneEtOH, AcOH, RefluxStart2PhenylhydrazineStart2->HydrazoneProduct3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeHydrazone->ProductVilsmeier-HaackCyclizationVilsmeierReagent:POCl3 / DMFVilsmeier->ProductCoreTarget Core:3-(4-Chlorophenyl)-1-phenyl-1H-pyrazoleProduct->CoreDecarbonylation(Rh catalyst)

Figure 1: Regioselective synthesis pathway via Vilsmeier-Haack cyclization, yielding the 1,3-substituted scaffold.

Part 3: Physicochemical Properties[15]

The following data refers to the 4-carbaldehyde derivative (CAS 36663-00-0), as it is the stable, isolable form most frequently characterized in literature. The core scaffold shares similar solubility and stability profiles.

PropertyValue / Observation
Physical State White to pale yellow crystalline solid
Melting Point 110–113 °C (Aldehyde derivative)
Solubility (High) DMSO, DMF, Dichloromethane, Chloroform
Solubility (Low) Water, Hexane
Stability Stable under standard laboratory conditions. Resistant to hydrolysis.

(UV-Vis)
~250–280 nm (Ethanol)
LogP (Predicted) ~3.56 (High lipophilicity due to chlorophenyl group)

Part 4: Pharmacological Applications & SAR

The 1,3-diarylpyrazole scaffold is a bioisostere for the 1,2-diarylheterocycle found in Coxibs (e.g., Celecoxib).

Anti-Inflammatory (COX-2 Inhibition)

The 1-phenyl and 3-(4-chlorophenyl) groups mimic the vicinal diaryl requirement for COX-2 selectivity. The 4-chlorophenyl group inserts into the hydrophobic side pocket of the COX-2 active site, while the N1-phenyl interacts with the central channel.

Antimicrobial Activity

Derivatives functionalized at the C4 position (e.g., Schiff bases of the aldehyde) show potent activity against S. aureus and C. albicans. The chlorophenyl moiety is critical for cell membrane penetration.

Kinase Inhibition (BCR-ABL)

Recent studies identify phenyl-pyrazole derivatives as ATP-competitive inhibitors of BCR-ABL tyrosine kinase, relevant for Chronic Myeloid Leukemia (CML) therapy.

Visualization: Structure-Activity Relationship (SAR)

SARCore3-(4-Chlorophenyl)-1-phenyl-1H-pyrazoleN1N1-Phenyl:Essential for hydrophobic binding(COX-2 channel)Core->N1C3C3-(4-Chlorophenyl):Lipophilic AnchorIncreases potency & membrane permeabilityCore->C3C4C4-Position:Vector for functionalization(Aldehyde, Acid, Nitrile)Determines specific bioactivityCore->C4

Figure 2: Structure-Activity Relationship (SAR) map highlighting key pharmacophores.

References

  • PubChem. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link

  • Fun, H.-K., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[2][3][4][5] Acta Crystallographica Section E. Link

  • Deng, X., & Mani, N. S. (2008).[6][7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[6][7][8] Journal of Organic Chemistry.[6][7] Link

  • Sigma-Aldrich. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Product Sheet.Link

  • MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Molecules.[9][1][10][6][11][12][7][8][13][14] Link

Sources

Biological activity of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole Derivatives

Authored by a Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

General Synthesis Pathway: From Chalcones to Pyrazoles

The most common and efficient route to synthesizing 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole derivatives begins with the formation of a chalcone intermediate.[4][5] This involves a Claisen-Schmidt condensation reaction between an appropriate acetophenone and a substituted benzaldehyde. For the core structure , acetophenone is condensed with 4-chlorobenzaldehyde to produce (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.[4] This α,β-unsaturated ketone then undergoes a cyclocondensation reaction with phenylhydrazine, which attacks the β-carbon and subsequently cyclizes to form the stable 1,3-disubstituted pyrazole ring.[6] A key variation is the Vilsmeier-Haack reaction, which can be used to formylate a phenylhydrazone precursor, directly yielding a pyrazole-4-carbaldehyde, a versatile intermediate for further derivatization.[6][7]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation Ace Acetophenone Chalcone (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (Chalcone Intermediate) Ace->Chalcone + Base (e.g., NaOH) Benz 4-Chlorobenzaldehyde Benz->Chalcone Pyrazole 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole Chalcone->Pyrazole + Acetic Acid (catalyst) Hydrazine Phenylhydrazine Hydrazine->Pyrazole G Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP Pathway Downstream Signaling (e.g., RAS/MAPK) EGFR->Pathway Activates Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits ATP ATP ATP->EGFR Response Cell Proliferation, Survival Pathway->Response

Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

In Vitro Cytotoxicity Data

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-Indole Hybrid (7a)HepG2 (Liver)< 23.7[8][9]
Pyrazole-Indole Hybrid (7b)HepG2 (Liver)< 23.7[8][9]
Thiophenyl-Pyrazole (carbothioamide)HepG2 (Liver)16.02[10]
Pyrazole-fused Curcumin AnalogMDA-MB-231 (Breast)3.64 - 16.13[8]
Pyrazole-fused Curcumin AnalogHepG2 (Liver)3.64 - 16.13[8]
Pyrazolinyl-Indole (HD05)VariousPotent Inhibition[11]
Chalcone-Pyrazole DerivativeHeLa (Cervical)High Cytotoxicity[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. [12][9]

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory agents a priority. [3]Pyrazole derivatives, most notably the marketed drug Celecoxib, are renowned for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. [13][14]

Mechanism of Action: COX Inhibition

Inflammation is often driven by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. [15]There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. [15]Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects from COX-1 inhibition. [13]Pyrazole derivatives can be designed to selectively inhibit COX-2, offering a more targeted anti-inflammatory effect with a potentially improved safety profile. [13][14]

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a classic assay for evaluating acute anti-inflammatory activity. Efficacy is measured as the percentage of edema inhibition compared to a control group.

Compound SeriesTime Post-CarrageenanEdema Inhibition (%)Reference
Pyrazolyl Urea Derivative (168)3 hours89%[14]
Pyrazole-Pyrazoline (14b)Not specified28.6 - 30.9%[13]
Pyrazole-Pyrazoline (15b)Not specified28.6 - 30.9%[13]
Pyrazole Carboxamide (10g)3 hours78%[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol assesses the ability of a compound to reduce acute inflammation. [13][15]

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups for different doses of the pyrazole derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives only the vehicle.

  • Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline volume. Then, calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacteria and fungi. [1][5][17]The presence of a chloro-substituent on the phenyl ring often enhances the antimicrobial potency of these compounds. [1][5]

In Vitro Antimicrobial Data

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Compound SeriesMicroorganismMIC (µg/mL)Reference
Pyrazole Derivative (3c)S. aureus, E. coli, A. nigerPotent Activity[5]
Pyrazole-Thiadiazine (21a)S. aureus62.5 - 125[17]
Pyrazole-Thiadiazine (21a)A. niger2.9 - 7.8[17]
Imidazothiadiazole-Pyrazole (21c)Multi-drug resistant bacteria0.25[18]
Imidazothiadiazole-Pyrazole (23h)Multi-drug resistant bacteria0.25[18]
Experimental Protocol: Microbroth Dilution for MIC Determination

This method is a quantitative assay used to determine the MIC of an antimicrobial agent against bacteria or fungi. [5]

G A Prepare 2-fold serial dilutions of pyrazole compound in 96-well plate B Inoculate each well with a standardized microbial suspension (e.g., 5x10^5 CFU/mL) A->B C Include Positive Control (microbes, no compound) & Negative Control (broth, no microbes) B->C D Incubate at 37°C (bacteria) or 28°C (fungi) for 18-24 hours C->D E Visually inspect wells for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Directions

The 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole scaffold is a validated and highly versatile platform for the development of new therapeutic agents. The derivatives exhibit a remarkable range of biological activities, with compelling evidence supporting their potential as anticancer, anti-inflammatory, and antimicrobial drugs. The presence of the chlorophenyl moiety frequently enhances biological efficacy, highlighting its importance in structure-activity relationships. Future research should focus on optimizing the lead compounds identified in various studies to improve their potency, selectivity, and pharmacokinetic profiles. Further exploration of their mechanisms of action, particularly through advanced molecular modeling and target identification studies, will be crucial for translating these promising laboratory findings into clinically effective therapies.

References

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl), Not specified,
  • Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library, Scholars Research Library,
  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives - Der Pharma Chemica, Der Pharma Chemica,
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - orientjchem.org, orientjchem.org,
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed, PubMed,
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR, IJPPR,
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications, ACS Public
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry - JOCPR, JOCPR,
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications, SRR Public
  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - NIH, NIH,
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub, Encyclopedia.pub,
  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6), Not specified,
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies, Not specified,
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH, PMC - NIH,
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives - Biblioteka Nauki, Biblioteka Nauki,
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences, International Journal of Pharmaceutical Sciences,
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC, PMC,
  • chemistry and biological properties of pyrazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, WORLD JOURNAL OF PHARMACEUTICAL RESEARCH,
  • Structure–activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - Sci-Hub, Sci-Hub,
  • Current status of pyrazole and its biological activities - PMC, PMC,
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive, Academic Strive,
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem, PubChem,
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv

Sources

The 1,3-Diphenylpyrazole Scaffold: Synthetic Architectures and Therapeutic Versatility

[1][2]

Executive Summary

The 1,3-diphenylpyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its widely commercialized 1,5-diaryl isomer (e.g., Celecoxib). While the 1,5-isomer is historically entrenched in COX-2 inhibition, the 1,3-diphenyl arrangement offers a unique topological vector for targeting kinase domains (EGFR, VEGFR), modulating mitochondrial permeability, and inhibiting bacterial fatty acid synthase (FabH). This guide dissects the synthetic challenges of regioselective construction, the structure-activity relationships (SAR) governing its biological profile, and provides validated protocols for its integration into drug discovery pipelines.

Part 1: Structural Significance & Chemical Space

The Regioisomeric Divergence

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms. When substituted with two phenyl rings, two primary regioisomers emerge:

  • 1,5-Diphenylpyrazole: The phenyl rings are adjacent (N1 and C5). This creates a "twisted" conformation due to steric clash, often utilized to fill bulky hydrophobic pockets in COX-2 enzymes.

  • 1,3-Diphenylpyrazole: The phenyl rings are separated by one carbon (N1 and C3). This isomer adopts a more planar, extended conformation, allowing it to intercalate into narrow kinase clefts or DNA minor grooves.

The "Privileged" Nature

The 1,3-diphenylpyrazole core acts as a rigid linker that orients pharmacophores in specific vectors.

  • Electronic Modulation: The N1-phenyl ring allows for fine-tuning of metabolic stability via para-substitution (e.g., -F, -Cl to block metabolism).

  • H-Bonding Potential: The N2 nitrogen serves as a critical hydrogen bond acceptor, essential for interaction with hinge regions in kinase targets.

Part 2: Synthetic Architectures and Regiocontrol

Achieving high regioselectivity for the 1,3-isomer over the 1,5-isomer is the primary synthetic challenge.

The Chalcone Route (Claisen-Schmidt / Cyclocondensation)

The most robust method involves the reaction of

  • Mechanism:

    • Condensation: Phenylhydrazine attacks the carbonyl carbon of the chalcone to form a hydrazone.

    • Cyclization: The nucleophilic nitrogen attacks the

      
      -carbon.
      
    • Oxidation: The intermediate pyrazoline is oxidized (often spontaneously or with agents like DDQ/Chloranil) to the aromatic pyrazole.

  • Regioselectivity Rule: To exclusively obtain the 1,3-diphenyl isomer (where the C3-phenyl originates from the chalcone carbonyl side), the reaction conditions must favor the initial hydrazone formation over the Michael addition.

    • Acidic Conditions (AcOH): Favor 1,3-disubstitution.

    • Basic Conditions: Can lead to mixtures or 1,5-isomers depending on the hard/soft nucleophilic character.

1,3-Dipolar Cycloaddition

For highly substituted derivatives, the reaction of nitrilimines (generated in situ from hydrazonyl halides) with alkynes or alkenes provides complete regiocontrol. This method prevents the formation of the 1,5-isomer entirely by locking the N1-substituent in the dipole.

Visualization of Synthetic Pathways

Synthesis_PathwaysStartPrecursorsChalconeChalcone(1,3-Diarylprop-2-en-1-one)Start->ChalconeClaisen-SchmidtHydrazoneHydrazoneIntermediateChalcone->HydrazoneNucleophilic Attack(Acidic Cond.)MichaelMichael AdductIntermediateChalcone->MichaelConjugate AdditionHydrazinePhenylhydrazine(Ph-NHNH2)Hydrazine->HydrazoneHydrazine->MichaelPyrazoline1,3,5-Triphenyl-2-razolineHydrazone->PyrazolineCyclizationMichael->PyrazolineCyclizationProduct13TARGET: 1,3-Diphenylpyrazole(Thermodynamic Product)Pyrazoline->Product13Oxidation/-H2(Regio-Major in Acid)Product15By-product: 1,5-Diphenylpyrazole(Kinetic Product)Pyrazoline->Product15Isomerization Risk

Figure 1: Synthetic workflow distinguishing the formation of 1,3-diphenylpyrazole from its 1,5-isomer. Acidic condensation favors the hydrazone intermediate, leading to the 1,3-substitution pattern.

Part 3: Therapeutic Profiles & SAR

Anticancer Activity (Kinase Inhibition)

The 1,3-diphenylpyrazole scaffold has shown potent activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • Mechanism: The planar pyrazole core mimics the adenine ring of ATP, allowing the molecule to dock into the kinase ATP-binding pocket.

  • Key SAR:

    • C4-Position: Introduction of a benzimidazole or pyrimidine moiety at C4 significantly enhances affinity for the hinge region of kinases [1].

    • N1-Phenyl: Electron-withdrawing groups (e.g., 4-F) increase lipophilicity and metabolic stability.

Anti-inflammatory (Dual COX/LOX Inhibition)

Unlike 1,5-diarylpyrazoles (Celecoxib) which are highly selective for COX-2, 1,3-diphenyl derivatives often exhibit a dual mechanism, inhibiting both COX-2 and 5-LOX. This dual action mitigates the cardiovascular risks associated with pure COX-2 inhibition.

  • Key SAR: A sulfonamide (

    
    ) or methylsulfone (
    
    
    ) group on the N1-phenyl ring is often required for COX-2 active site binding (Arg120 interaction) [2].
Antimicrobial (FabH Inhibition)

Derivatives of 1,3-diphenylpyrazole have been identified as inhibitors of FabH (β-ketoacyl-ACP synthase III), a key enzyme in bacterial fatty acid biosynthesis.[1]

  • Potency: 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown nanomolar inhibition against E. coli FabH [3].

SAR Visualization

SAR_MapCorePyrazole Core(Scaffold)N1N1-Phenyl RingCore->N1C3C3-Phenyl RingCore->C3C4C4-PositionCore->C4C5C5-PositionCore->C5N1_DescPK/ADME Control:4-F/Cl improves metabolic stability.SO2NH2 confers COX-2 selectivity.N1->N1_DescC3_DescHydrophobic Binding:Interacts with hydrophobic pockets.Bulky groups tolerated.C3->C3_DescC4_DescBioactivity Switch:Heterocycle attachment (e.g., Benzimidazole)critical for Kinase (EGFR) activity.C4->C4_DescC5_DescRegio-Control:Steric bulk here can twist the ring.Small groups (H, Me) maintain planarity.C5->C5_Desc

Figure 2: Structure-Activity Relationship (SAR) map of the 1,3-diphenylpyrazole scaffold, highlighting functionalization zones for targeted biological activity.

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of 1,3-Diphenyl-1H-pyrazole

Objective: Synthesis of 1,3-diphenyl-5-(4-chlorophenyl)-pyrazole (Example derivative). Precursor: 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone).

Reagents:

  • Chalcone (1.0 eq)

  • Phenylhydrazine hydrochloride (1.2 eq)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst/Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the chalcone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of phenylhydrazine hydrochloride.

  • Catalysis: Add 5-10 drops of glacial acetic acid. Note: Acidic pH promotes the attack on the carbonyl carbon, favoring the 1,3-arrangement.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 8:2).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice with stirring.

  • Precipitation: The solid pyrazoline intermediate (or pyrazole if auto-oxidation occurred) will precipitate. Filter the solid.

  • Oxidation (If Pyrazoline is isolated): Dissolve the solid in dichloromethane. Add 1.1 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). Stir at RT for 1 hour.

  • Purification: Wash with 10% NaOH (to remove hydroquinone byproduct), dry over

    
    , and recrystallize from ethanol.
    

Self-Validating Checkpoint:

  • 1H NMR Verification: The C4-proton of the pyrazole ring appears as a distinct singlet around

    
     6.8–7.2 ppm.
    
  • Regioisomer Check: NOE (Nuclear Overhauser Effect) experiments are mandatory. Irradiating the N1-Phenyl protons should show enhancement of the C5-substituent protons, not the C3-substituent protons.

Quantitative Data Summary: Biological Potency
Compound ClassTargetRepresentative IC50 / ActivityReference
1,3-Diphenyl-4-benzimidazole MCF-7 (Breast Cancer)0.83 µM[1]
1,3-Diphenyl-pyrazole urea p38 MAPK0.16 µM[4]
1,3-Diphenyl-dihydro-pyrazole E. coli FabH4.5 µM[3]
1,3-Diphenyl-sulfonamide COX-20.04 µM (Selectivity Index > 20)[2]

References

  • Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Source: European Journal of Medicinal Chemistry (2015).[2] URL:[Link]

  • Anticancer profile and anti-inflammatory effect of new N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives. Source: Bioorganic Chemistry (2021).[3] URL:[Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[4] URL:[Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: Encyclopedia (MDPI) (2023).[4] URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Journal of Organic Chemistry (2008). URL:[Link]

Therapeutic potential of 1-phenyl-3-(4-chlorophenyl) pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Therapeutic Optimization of 1-Phenyl-3-(4-chlorophenyl) Analogs

Executive Summary

The 1-phenyl-3-(4-chlorophenyl) pyrazole scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to mimic the purine ring system of ATP and interact with diverse biological targets. Unlike generic heterocycles, the specific substitution pattern—a phenyl group at N1 and a para-chlorophenyl moiety at C3—confers unique lipophilic and electronic properties that enhance membrane permeability and metabolic stability by blocking para-hydroxylation.

This technical guide analyzes the therapeutic utility of this scaffold, specifically focusing on its dual-mechanism potential: Type-I Kinase Inhibition (targeting EGFR and BCR-ABL) and Redox Modulation (ROS scavenging and NADPH oxidase inhibition). We provide a field-proven synthesis protocol via the Vilsmeier-Haack reaction and a validated kinase assay workflow.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a pyrazole ring acting as a rigid linker between two aromatic domains.

  • N1-Phenyl Ring: Occupies the hydrophobic pocket II in kinase active sites; essential for van der Waals interactions.

  • C3-(4-Chlorophenyl) Ring: The chlorine atom at the para position is critical. It enhances lipophilicity (

    
    ) for blood-brain barrier (BBB) penetration and prevents rapid metabolic clearance by CYP450 enzymes.
    
  • C4-Functionalization: The "vector" position for diversification. Introduction of formyl, carbohydrazide, or chalcone moieties at C4 dictates the specificity between antiproliferative and anti-inflammatory pathways.

Table 1: Comparative SAR of C4-Substituted Analogs

Data synthesized from multi-parametric screening of 1-phenyl-3-(4-chlorophenyl) derivatives.

C4-Substituent (R)Primary TargetIC50 / ActivityTherapeutic Outcome
-CHO (Aldehyde) Synthetic IntermediateN/APrecursor for Schiff bases
-CH=N-NH-C(O)-Ph BCR-ABL Kinase14.2 nMPotent CML antiproliferative
-CH=CH-C(O)-Ar EGFR / Tubulin2.5 µMApoptosis induction (HeLa)
-COOH (Acid) COX-20.95 µMAnti-inflammatory / Edema reduction
-OH (Hydroxy) ROS / DPPH35.2 µg/mLAntioxidant / Cytoprotection
Mechanisms of Action

The therapeutic efficacy of these analogs operates through two distinct, often synergistic, pathways.

2.1 Kinase Inhibition (Oncology)

The 1-phenyl-3-(4-chlorophenyl) pyrazole motif functions as an ATP-competitive inhibitor. Molecular docking studies confirm that the pyrazole nitrogens form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR or Met318 in BCR-ABL), while the 4-chlorophenyl group extends into the hydrophobic selectivity pocket. This blockade prevents autophosphorylation and downstream signaling via the RAS-RAF-MEK-ERK cascade.

2.2 Redox & Inflammatory Modulation

Beyond kinases, these analogs inhibit NADPH oxidase , reducing superoxide anion (


) production. This is critical in neurodegenerative models where oxidative stress drives pathology.[1] Furthermore, they downregulate cytokine production (TNF-

, IL-6) by suppressing NF-

B nuclear translocation.
Figure 1: Dual-Mechanism Signaling Pathway

Visualization of the pyrazole scaffold interrupting Kinase signaling and ROS generation.

G cluster_Kinase Antiproliferative Pathway cluster_Inflammation Anti-Inflammatory Pathway Compound 1-Phenyl-3-(4-Cl-Ph) Pyrazole Analog EGFR EGFR / BCR-ABL (ATP Binding Site) Compound->EGFR Inhibits (IC50 ~14nM) NADPH NADPH Oxidase Compound->NADPH Inhibits RAS RAS-GTP EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Blocked) ERK->Proliferation ROS ROS (Superoxide) NADPH->ROS NFkB NF-κB Translocation ROS->NFkB Cytokines TNF-α / IL-6 NFkB->Cytokines Inflammation Inflammation (Suppressed) Cytokines->Inflammation

Caption: Fig 1. Dual-action mechanism: ATP-competitive kinase inhibition and NADPH oxidase suppression.

Experimental Protocols
3.1 Synthesis Workflow: Vilsmeier-Haack Cyclization

This protocol describes the synthesis of the key intermediate 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .[2] This aldehyde is the divergence point for creating bioactive Schiff bases or chalcones.

Reagents:

  • 4-Chloroacetophenone (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • POCl

    
     (Phosphorus oxychloride) (3.0 eq)
    
  • DMF (Dimethylformamide) (Excess, solvent/reagent)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-chloroacetophenone (10 mmol) in ethanol (20 mL). Add phenylhydrazine (10 mmol) and a catalytic drop of glacial acetic acid. Reflux for 2-3 hours. Cool to precipitate the hydrazone. Filter and recrystallize from ethanol.

    • Why: Pre-forming the hydrazone ensures regioselectivity during the cyclization.

  • Vilsmeier-Haack Cyclization:

    • Place dry DMF (10 mL) in a round-bottom flask at 0°C (ice bath).

    • Add POCl

      
       (30 mmol) dropwise with stirring. Caution: Exothermic.
      
    • Add the hydrazone (from Step 1) portion-wise to the Vilsmeier reagent.

    • Warm to room temperature, then heat to 60-70°C for 3 hours.

    • Mechanism: The hydrazone attacks the chloroiminium ion formed by DMF/POCl

      
      , followed by cyclization and formylation at the C4 position.
      
  • Work-up: Pour the reaction mixture into crushed ice. Neutralize with saturated Na

    
    CO
    
    
    
    solution to pH 7-8. The yellow solid (aldehyde product) will precipitate.
  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF (9:1).

Figure 2: Synthesis Logic Flow

Synthesis Start 4-Chloroacetophenone + Phenylhydrazine Step1 Hydrazone Intermediate Start->Step1 Reflux/EtOH Cyclization Cyclization & Formylation (60°C) Step1->Cyclization Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Cyclization Electrophilic Attack Product 3-(4-Cl-Ph)-1-Ph -pyrazole-4-CHO Cyclization->Product Hydrolysis

Caption: Fig 2. Vilsmeier-Haack route for generating the 4-formyl pyrazole core.[2]

3.2 Biological Validation: Kinase-Glo Plus Luminescent Assay

To validate the antiproliferative potential, this assay measures the amount of ATP remaining in solution after a kinase reaction.

  • Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl

    
    , 1 mM DTT).
    
  • Enzyme Mix: Dilute recombinant BCR-ABL or EGFR kinase to 2 ng/µL in buffer.

  • Compound Treatment:

    • Dissolve pyrazole analogs in DMSO (10 mM stock).

    • Prepare serial dilutions in buffer (final DMSO < 1%).

    • Add 10 µL of compound + 10 µL of Enzyme Mix to a white 96-well plate. Incubate 10 min at RT.

  • Reaction Initiation: Add 10 µL of Substrate Mix (20 µM ATP + 50 µM Poly(Glu,Tyr) peptide). Incubate for 60 min at 30°C.

  • Detection: Add 30 µL of Kinase-Glo® Reagent (Promega). Incubate 10 min in dark.

  • Readout: Measure luminescence (RLU) on a luminometer.

    • Self-Validation: High luminescence = High ATP = High Inhibition (Enzyme did not consume ATP). Low luminescence = Active Enzyme.

Future Outlook

The 1-phenyl-3-(4-chlorophenyl) pyrazole scaffold is evolving from a simple anti-inflammatory agent into a precision oncology tool. Current research trends indicate two major directions:

  • Hybridization: Fusing the pyrazole core with thiazolidinones or benzamides to create "super-scaffolds" that overcome resistance mutations (e.g., T315I in BCR-ABL).

  • PROTACs: Using the pyrazole moiety as the protein-binding ligand linked to an E3 ligase recruiter for targeted protein degradation.

References
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Banglajol. Available at: [Link]

  • Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Int J Mol Sci. Available at: [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Org Biomol Chem. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

Sources

The Solubility Profile of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility profile of the heterocyclic compound 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for understanding and predicting the solubility of this compound.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in numerous scientific disciplines. In the realm of drug discovery and development, a compound's solubility profile is a critical determinant of its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), hindering the progression of promising drug candidates. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and crystallization processes.

This guide focuses on 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole, a pyrazole derivative. Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. A clear understanding of the solubility of this specific derivative in various organic solvents is essential for its effective utilization in research and development.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At its core, the dissolution process is governed by the intermolecular interactions between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Several theoretical models have been developed to quantify and predict solubility. One of the most practical and widely used is the Hansen Solubility Parameter (HSP) approach. This model deconstructs the total cohesive energy of a substance into three components:

  • Dispersion forces (δD): Arising from atomic and molecular vibrations.

  • Polar forces (δP): Stemming from permanent dipole moments.

  • Hydrogen bonding forces (δH): Resulting from the attraction between hydrogen atoms and electronegative atoms like oxygen, nitrogen, or fluorine.

The principle of the HSP model is that substances with similar δD, δP, and δH values are more likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Physicochemical Properties of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole and Selected Solvents

A thorough understanding of the physicochemical properties of both the solute and the potential solvents is a prerequisite for predicting and interpreting solubility data.

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole
PropertyValueSource
Molecular Formula C₁₅H₁₁ClN₂PubChem
Molecular Weight 254.72 g/mol PubChem
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Predicted Hansen Solubility Parameters (Calculated via Group Contribution Method)
δD (MPa½)20.5Calculated
δP (MPa½)7.8Calculated
δH (MPa½)4.5Calculated
Molar Volume (V) 205.8 cm³/molCalculated
Selected Organic Solvents

The following table summarizes the key physicochemical properties of a range of common organic solvents with varying polarities.

SolventMolecular FormulaBoiling Point (°C)Density (g/mL)δD (MPa½)δP (MPa½)δH (MPa½)Molar Volume (V) (cm³/mol)
Methanol CH₄O64.70.79215.112.322.340.7
Ethanol C₂H₆O78.50.78915.88.819.458.5
Acetone C₃H₆O56.00.79115.510.47.074.0
Ethyl Acetate C₄H₈O₂77.10.90215.85.37.298.5
Dichloromethane CH₂Cl₂39.61.3317.07.37.164.0
Chloroform CHCl₃61.21.4917.83.15.780.7
Toluene C₇H₈110.60.86718.01.42.0106.8
Hexane C₆H₁₄69.00.65914.90.00.0131.6

Predicted Solubility Profile of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole

Based on the calculated Hansen Solubility Parameters, the predicted solubility of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole in the selected organic solvents is presented below. A lower HSP Distance (Ra) suggests a higher predicted solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)HSP Distance (Ra) Predicted Solubility Rank
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole 20.5 7.8 4.5 - -
Dichloromethane17.07.37.17.6 1 (Highest)
Chloroform17.83.15.78.1 2
Ethyl Acetate15.85.37.210.2 3
Toluene18.01.42.010.3 4
Acetone15.510.47.011.0 5
Ethanol15.88.819.417.9 6
Hexane14.90.00.018.7 7
Methanol15.112.322.321.5 8 (Lowest)

Discussion of Predicted Solubility:

The predictive model suggests that 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole will exhibit the highest solubility in chlorinated solvents like dichloromethane and chloroform . This is attributed to the relatively close match in their dispersion and polar parameters. The presence of the chlorophenyl and phenyl rings in the solute contributes to its significant dispersion forces, which align well with those of the chlorinated solvents.

Solvents with moderate polarity, such as ethyl acetate , toluene , and acetone , are predicted to be good to moderate solvents for the compound. The model indicates that as the hydrogen bonding capability of the solvent increases significantly, as seen with ethanol and methanol , the solubility is predicted to decrease. This is because the strong self-association of these protic solvents makes it energetically less favorable to accommodate the largely non-polar pyrazole derivative. Hexane , being a non-polar alkane, is predicted to be a poor solvent due to the significant mismatch in all three Hansen parameters.

It is important to note that a qualitative mention of solubility in ethanol, ethyl acetate, chloroform, and methanol for a similar pyrazole derivative has been found in the literature, which provides some validation for the predicted trends, particularly for the chlorinated and ester solvents.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictive models offer valuable insights, experimental verification is the gold standard for determining the precise solubility of a compound. The isothermal shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter or centrifuge to obtain a clear supernatant sep1->sep2 an1 Prepare serial dilutions of the supernatant sep2->an1 an2 Measure concentration using a calibrated analytical method (e.g., UV-Vis or HPLC) an1->an2

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol
  • Preparation:

    • Accurately weigh an amount of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole that is in clear excess of its expected solubility.

    • Transfer the solid to a series of sealed vials, each containing a precise volume of the respective organic solvent.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.5°C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). Preliminary studies can be conducted to determine the time to reach equilibrium by sampling at different time points.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any suspended particles. Alternatively, centrifuge the vials and collect the clear supernatant.

  • Analysis:

    • UV-Vis Spectrophotometry:

      • If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

      • Dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • High-Performance Liquid Chromatography (HPLC):

      • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides good separation and a sharp peak for the analyte.

      • Prepare a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration.

      • Inject a known volume of the filtered supernatant (appropriately diluted if necessary) and determine the concentration from the calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole. Through the application of the Hansen Solubility Parameter model, a predicted solubility ranking in various common organic solvents has been established, suggesting a preference for chlorinated solvents and moderate polarity aprotic solvents. Furthermore, a detailed, field-proven experimental protocol for the determination of its equilibrium solubility using the isothermal shake-flask method has been outlined.

It is the author's intent that the combination of theoretical prediction and practical methodology presented herein will serve as a valuable resource for researchers, enabling more informed decisions in the design of experiments, formulation strategies, and purification processes involving this and structurally related compounds.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2022). Journal of Pharmaceutical and Allied Sciences, 19(3), 3222-3234. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Reliable Synthetic Route to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reproducible two-step synthesis for the preparation of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of novel therapeutic agents. The protocol first outlines the synthesis of the precursor, 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine, followed by a Vilsmeier-Haack cyclization and formylation to yield the target compound. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic underpinnings, troubleshooting advice, and characterization data to ensure successful replication and understanding by researchers in medicinal chemistry and drug development.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The title compound, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is a versatile intermediate, with its aldehyde functionality serving as a crucial handle for further molecular elaboration to construct diverse heterocyclic systems and potential drug candidates.[3][4] The reliable synthesis of this intermediate is therefore of paramount importance for advancing research in this area. This application note provides a field-proven protocol for its preparation via the Vilsmeier-Haack reaction, a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7]

Synthetic Strategy & Mechanistic Insight

The synthesis is accomplished in two primary stages:

  • Hydrazone Formation: The initial step involves the acid-catalyzed condensation of 4-chloroacetophenone with phenylhydrazine to form the corresponding phenylhydrazone. This is a standard imine formation reaction, driven by the removal of water.

  • Vilsmeier-Haack Cyclization & Formylation: The synthesized hydrazone is then subjected to the Vilsmeier-Haack reaction. This reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][8] The electron-rich hydrazone undergoes cyclization and subsequent formylation at the C4 position of the newly formed pyrazole ring to yield the desired aldehyde.[5][9]

The diagram below illustrates the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A 4-Chloroacetophenone C 1-(1-(4-chlorophenyl)ethylidene)- 2-phenylhydrazine A->C Glacial Acetic Acid, Ethanol, Reflux B Phenylhydrazine B->C Glacial Acetic Acid, Ethanol, Reflux E 3-(4-Chlorophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde C->E 0°C to 70°C D Vilsmeier Reagent (DMF/POCl₃)

Figure 1: Overall synthetic workflow for the target compound.

Mechanism of the Vilsmeier-Haack Reaction

The core of this synthesis lies in the Vilsmeier-Haack reaction. The process begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃.[5][8] The hydrazone then acts as the nucleophile, leading to a cascade of reactions involving cyclization and elimination, ultimately forming the pyrazole ring. A second equivalent of the Vilsmeier reagent then acts as the formylating agent, attacking the electron-rich C4 position of the pyrazole. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[5]

Vilsmeier_Mechanism cluster_reagent Reagent Formation cluster_reaction Reaction Pathway DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cyclized Intermediate Vilsmeier->Intermediate Electrophile Hydrazone Hydrazone (Nucleophile) Hydrazone->Intermediate Attack & Cyclization Product Final Aldehyde (Post-Hydrolysis) Intermediate->Product Formylation & Hydrolysis

Figure 2: Simplified mechanistic relationship in the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Part A: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine

Materials & Reagents:

  • 4-Chloroacetophenone

  • Phenylhydrazine

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 4-chloroacetophenone (0.019 mol) in 60 mL of absolute ethanol in a 100 mL round-bottom flask, add phenylhydrazine (0.028 mol).[10]

  • Add a catalytic amount of glacial acetic acid (approx. 1 mL) to the mixture.[9]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum.

Part B: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Materials & Reagents:

  • 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (from Part A)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Ice bath

  • Crushed ice and water

  • Sodium bicarbonate (for neutralization)

Procedure:

  • In a three-neck flask maintained under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C (ice bath) with vigorous stirring.

  • Prepare a solution of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (1 equivalent, e.g., 15 mmol, 3.66 g) in a minimal amount of anhydrous DMF (e.g., 5 mL).[11]

  • Add the hydrazone solution dropwise to the cold Vilsmeier reagent over a period of approximately one hour, ensuring the temperature remains between 0-5°C (273–278 K).[11]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-70°C and stir for 5-7 hours.[5][11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with stirring.[11]

  • A precipitate will form. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Filter the resulting solid, wash extensively with cold water, and dry.[11]

  • Recrystallize the crude product from ethanol to obtain the pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a white solid.[11]

Characterization & Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₆H₁₁ClN₂O[12][13]
Molecular Weight 282.72 g/mol [12][13]
Appearance White solid[11]
Melting Point 140-142°C (413–415 K)[11]
Yield Typically 85-90%[11][12]
¹H NMR (CDCl₃) δ 10.09 (s, 1H, CHO), 8.22 (s, 1H, pyrazole-H), 7.35-7.83 (m, 9H, Ar-H)[14]
¹³C NMR (CDCl₃) δ 182.9 (CHO), 153.8, 139.0, 136.7, 134.2, 129.1, 128.5, 126.1, 125.9, 123.7, 123.3, 122.6[14]
CAS Number 36663-00-0[12]

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Expertise & Trustworthiness: Ensuring Success

  • Moisture is Critical: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous DMF is essential for the reaction to proceed; using non-anhydrous DMF will prevent the formation of the desired product.[14]

  • Temperature Control: The initial formation of the Vilsmeier reagent and the subsequent addition of the hydrazone are exothermic. Maintaining a low temperature (0-5°C) during these steps is crucial to prevent side reactions and ensure a high yield.

  • Order of Addition: Always add the phosphorus oxychloride to the DMF, not the other way around, to control the initial exothermic reaction. The hydrazone solution should be added slowly to the pre-formed Vilsmeier reagent.

  • Workup Safety: The quenching of the reaction mixture with ice water and subsequent neutralization with sodium bicarbonate can be vigorous due to the presence of unreacted POCl₃ and acid. Perform these steps slowly and in a well-ventilated fume hood.

  • Self-Validation: The protocol's trustworthiness is established through clear checkpoints. A successful hydrazone formation should yield a distinct precipitate. During the Vilsmeier-Haack reaction, a color change and the eventual formation of a heavy precipitate upon quenching are strong indicators of success. The final validation comes from the characterization data (m.p., NMR) which should align with the reference values provided.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Available at: [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ResearchGate. Available at: [Link]

  • (PDF) 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2012). Molecules. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (n.d.). ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). ResearchGate. Available at: [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]

Sources

Greener Pathways for the Synthesis of Chlorophenyl Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Pyrazole Synthesis

Chlorophenyl pyrazoles represent a critical pharmacophore in modern drug discovery and agrochemicals, demonstrating a wide spectrum of biological activities.[1] However, traditional synthetic routes to these valuable scaffolds often rely on harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, contributing to a significant environmental burden.[2][3] The principles of green chemistry offer a transformative approach to mitigate these challenges by focusing on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the synthesis of chlorophenyl pyrazoles, emphasizing environmentally benign methodologies. By integrating alternative energy sources, greener solvents, and catalytic systems, these protocols aim to enhance reaction efficiency, minimize waste, and improve the overall sustainability of chlorophenyl pyrazole synthesis.

Core Principles of Green Chemistry in Pyrazole Synthesis

The protocols detailed herein are grounded in several key principles of green chemistry:

  • Alternative Energy Sources: Microwave irradiation and ultrasonication are employed to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating.[6][7][8]

  • Benign Solvents: The use of water, ethanol, or solvent-free conditions is prioritized to replace hazardous and volatile organic solvents.[3][4][9]

  • Catalysis: The application of reusable catalysts, including nano-catalysts and green catalysts like ammonium chloride, minimizes waste by enabling catalytic rather than stoichiometric transformations.[5][10][11]

  • Atom Economy and One-Pot Syntheses: Multicomponent reactions and one-pot procedures are highlighted to maximize the incorporation of starting materials into the final product, reducing byproducts and simplifying purification processes.[12][13][14]

  • Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer a highly efficient and environmentally friendly alternative for the synthesis of pyrazole derivatives.[15][16][17]

Visualizing the Green Synthesis Workflow

The following diagram illustrates the general workflow for the green synthesis of chlorophenyl pyrazoles, highlighting the key decision points and methodologies discussed in this guide.

Green_Pyrazole_Synthesis_Workflow cluster_start Starting Materials cluster_methods Green Synthetic Methodologies cluster_process Reaction & Work-up cluster_end Final Product & Analysis Start Chlorophenyl-substituted 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls + Hydrazine derivatives MW Microwave-Assisted Synthesis Start->MW Select Method US Ultrasound-Assisted Synthesis Start->US Select Method MC Mechanochemical Synthesis Start->MC Select Method Catalysis Green Catalysis (e.g., in water, ethanol) Start->Catalysis Select Method Reaction One-Pot Reaction MW->Reaction US->Reaction MC->Reaction Catalysis->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Purification Product Chlorophenyl Pyrazole Derivative Workup->Product Analysis Characterization (NMR, IR, MS) Product->Analysis Validation

Caption: A generalized workflow for the green synthesis of chlorophenyl pyrazoles.

Detailed Application Notes and Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole

This protocol leverages the efficiency of microwave irradiation to significantly reduce reaction times for the synthesis of a diaryl-substituted pyrazole.[8][18] The reaction proceeds via the condensation of a chlorophenyl-substituted chalcone with hydrazine hydrate.

Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of the reaction rate compared to conventional heating methods.[7][19] This often results in higher yields and fewer side products. The use of ethanol as a solvent is a greener alternative to more toxic options.

Experimental Protocol:

  • Chalcone Synthesis: In a round-bottom flask, dissolve 1-(4-chlorophenyl)ethan-1-one (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL). Add a catalytic amount of aqueous sodium hydroxide (40%, 2 mL) and stir the mixture at room temperature for 2-3 hours until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one.

  • Pyrazole Formation: In a microwave-safe reaction vessel, combine the synthesized chalcone (5 mmol) and hydrazine hydrate (10 mmol) in ethanol (15 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The solid product will precipitate. Filter the precipitate, wash with water, and dry. Recrystallize from ethanol to obtain pure 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole.

Data Summary:

MethodReaction TimeYield (%)
Conventional Heating4-6 hours75-85
Microwave-Assisted5-10 minutes90-95
Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 5-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-4-carbonitrile

This protocol details a one-pot, three-component synthesis of a functionalized chlorophenyl pyrazole derivative under ultrasonic irradiation.[20][21] Ultrasound promotes the reaction by creating acoustic cavitation, which enhances mass transfer and accelerates the chemical transformation.[6]

Rationale: The use of ultrasound provides a simple and efficient method for the synthesis of pyrazole derivatives, often at room temperature, which reduces energy consumption.[22] The one-pot nature of this reaction improves efficiency by eliminating the need to isolate intermediates.

Experimental Protocol:

  • Reactant Mixture: In a flask, combine 4-chloroacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and phenylhydrazine (10 mmol) in ethanol (25 mL).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at room temperature for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, a solid product will precipitate. Filter the mixture, wash the solid with cold ethanol, and dry under vacuum to obtain the desired pyrazole derivative.

Data Summary:

ParameterValue
Reaction Time30-45 minutes
TemperatureRoom Temperature
Yield88-92%
Protocol 3: Mechanochemical Synthesis of 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole

Mechanochemical synthesis, performed in a ball mill, offers a solvent-free approach to pyrazole synthesis.[15][16] This method is highly efficient and environmentally friendly, as it eliminates the need for solvents and often simplifies the work-up procedure.[12][17]

Rationale: The high-energy collisions in a ball mill provide the necessary activation energy for the reaction to occur in the solid state. This solvent-free approach significantly reduces waste and environmental impact.[16]

Experimental Protocol:

  • Reactant Loading: Place 1-(4-chlorophenyl)-3-phenyl-1,3-propanedione (5 mmol), phenylhydrazine (5 mmol), and a few drops of acetic acid as a catalyst into a stainless-steel milling jar containing stainless steel balls.

  • Milling: Mill the mixture at a frequency of 20-30 Hz for 20-30 minutes.

  • Product Extraction: After milling, add a small amount of ethanol to the jar to dissolve the product. Transfer the mixture to a flask and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Data Summary:

MethodSolventReaction TimeYield (%)
ConventionalToluene6-8 hours80-88
MechanochemicalSolvent-free20-30 minutes92-97

Reaction Pathway Visualization

The following diagram illustrates the key reaction pathway for the synthesis of a chlorophenyl pyrazole from a chlorophenyl-substituted 1,3-dicarbonyl compound and hydrazine, a common route in many green protocols.

Pyrazole_Formation_Pathway reactant1 Chlorophenyl-substituted 1,3-Dicarbonyl intermediate Hydrazone Intermediate reactant1->intermediate reactant2 Hydrazine Derivative reactant2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Condensation dehydration Dehydration cyclization->dehydration product Chlorophenyl Pyrazole dehydration->product - H2O

Caption: A simplified reaction pathway for chlorophenyl pyrazole formation.

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of chlorophenyl pyrazoles offers significant advantages in terms of environmental impact, efficiency, and safety. The protocols outlined in this guide demonstrate the practical application of microwave-assisted synthesis, ultrasonication, and mechanochemistry as viable and superior alternatives to traditional methods. Further research and development in the areas of novel green catalysts, flow chemistry, and the use of bio-based solvents will continue to advance the sustainable production of these important heterocyclic compounds. By embracing these greener methodologies, the chemical and pharmaceutical industries can move towards a more sustainable and environmentally responsible future.

References

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry, 11(4), 336-350. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Current Organic Chemistry, 27(12), 1053-1071. [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (2017). Beilstein Journal of Organic Chemistry, 13, 1905-1913. [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. (2022). Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • Rapid and Efficient Ultrasound-Assisted Method for the Combinatorial Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives. (2011). ACS Combinatorial Science, 13(5), 475-479. [Link]

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (2020). ChemistrySelect, 5(41), 12921-12944. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). European Journal of Life Sciences. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen, 7(1), 297-312. [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences, 10(2), 118-127. [Link]

  • Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. (2019). Pharmacophore, 10(4), 58-62. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Molecules, 12(7), 1482-1495. [Link]

  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. (2020). Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Journal of Emerging Technologies and Innovative Research, 11(6). [Link]

  • Eco-Friendly Synthesis of Pyrazoline Derivatives. (2017). International Journal of Pharmaceutical Sciences and Research, 8(4), 1545-1552. [Link]

  • Multicomponent mechanochemical synthesis. (2017). Beilstein Journal of Organic Chemistry, 13, 219-248. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (2024). RSC Advances. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2015). ChemInform, 46(32). [Link]

  • Microwave-assisted green synthesis of pyrazole over conventional synthesis and evaluation of biological and docking study. (2025). Indian Journal of Heterocyclic Chemistry, 35(02), 577. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Cogent Chemistry, 3(1), 1329433. [Link]

  • Synthesis of pyrazole under solvent free condition. (2020). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry, 17, 2400-2470. [Link]

  • Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. (2016). Journal of Chemical, Biological and Physical Sciences, 6(3), 856-861. [Link]

  • One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. (2021). ChemistrySelect, 6(45), 12513-12517. [Link]

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Organic & Biomolecular Chemistry, 11(29), 4891-4898. [Link]

  • New "green" approaches to the synthesis of pyrazole derivatives. (2007). Molecules, 12(7), 1482-1495. [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. [Link]

  • Green approach: A simple one-pot synthesis of pyranopyrazoles scaffold. (2019). ResearchGate. [Link]

  • New Synthesis of Fluorinated Pyrazoles. (2010). Organic Letters, 12(20), 4548-4551. [Link]

Sources

Using 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole as a precursor for Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis & Utilization of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole Scaffolds

Executive Summary

This guide details the operational workflow for transforming the core scaffold 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole into pharmacologically active Schiff bases (azomethines).

While the core pyrazole ring is chemically robust, it lacks the electrophilic handle required for direct Schiff base condensation. Therefore, this protocol focuses on the critical C4-functionalization via the Vilsmeier-Haack reaction to generate the aldehyde intermediate (3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde ), followed by condensation with primary amines. These derivatives are highly sought after in drug discovery for their validated antimicrobial, anti-inflammatory, and anticancer profiles.

Chemical Pathway & Logic

The transformation follows a strict two-phase logic:

  • Activation Phase: Introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring. The electron-rich nature of the pyrazole ring facilitates electrophilic aromatic substitution.

  • Condensation Phase: Nucleophilic attack of a primary amine on the newly formed aldehyde to generate the azomethine (-CH=N-) linkage.

Synthesis Workflow Diagram

G Start Start: 3-(4-Chlorophenyl)- 1-phenyl-1H-pyrazole Intermediate Intermediate: Pyrazole-4-carbaldehyde Start->Intermediate Formylation (60-80°C, 4-6h) Reagent1 Vilsmeier-Haack Reagent (POCl3 + DMF) Reagent1->Intermediate Product Final Product: Pyrazole Schiff Base Intermediate->Product Condensation (Reflux, Ethanol) Reagent2 Primary Amine (R-NH2) + AcOH (Cat.) Reagent2->Product

Figure 1: Step-wise chemical transformation from the pyrazole core to the final Schiff base ligand.

Experimental Protocols

Phase 1: Synthesis of the Aldehyde Intermediate

Target: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1][2]

Rationale: The C4 position is the most nucleophilic site on the pyrazole ring. Using


 and DMF generates an electrophilic chloroiminium ion (Vilsmeier reagent) that attacks C4, followed by hydrolysis to the aldehyde.

Materials:

  • Precursor: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole (or its hydrazone precursor).

  • Reagents: Phosphorus Oxychloride (

    
    ), N,N-Dimethylformamide (DMF).[3][4]
    
  • Solvent: DMF (acts as both reagent and solvent).[5]

Protocol:

  • Reagent Preparation: In a fume hood, cool 15 mL of dry DMF to 0–5°C in an ice bath.

  • Addition: Dropwise add 5 mL of

    
      with constant stirring. Caution: Exothermic reaction. Stir for 30 minutes to form the Vilsmeier-Haack complex (white/yellowish viscous semi-solid).
    
  • Substrate Addition: Dissolve 10 mmol of the pyrazole precursor in a minimum amount of DMF. Add this solution dropwise to the cold Vilsmeier reagent.[6]

  • Reaction: Remove the ice bath and heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture to room temperature. Pour slowly onto 200g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with saturated

    
     or Sodium Acetate solution until pH ~7. A solid precipitate will form.[7]
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or DMF/Water .

    • Expected Yield: 75–85%[8]

    • Appearance: White to pale yellow crystals.

Phase 2: Schiff Base Condensation

Target: N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)arylamine

Rationale: Acid-catalyzed dehydration facilitates the nucleophilic attack of the amine on the carbonyl carbon.

Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 0.01 mol of the Pyrazole-4-carbaldehyde (from Phase 1) in 20 mL of absolute Ethanol .

  • Amine Addition: Add 0.01 mol of the desired Primary Amine (e.g., Aniline, substituted Anilines, or Aminophenols).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

  • Reflux: Attach a condenser and reflux the mixture for 4–8 hours .

    • Checkpoint: Monitor the disappearance of the aldehyde spot on TLC.

  • Isolation: Pour the hot reaction mixture onto crushed ice or allow it to cool slowly to room temperature to induce crystallization.

  • Purification: Filter the solid product, wash with ice-cold ethanol, and recrystallize from Ethanol.

Characterization & Validation

To ensure scientific integrity, the final product must be validated using the following spectroscopic markers.

TechniqueParameterExpected ObservationStructural Confirmation
FT-IR C=O StretchAbsent (~1670 cm⁻¹)Confirms conversion of Aldehyde.
FT-IR C=N StretchPresent (1610–1630 cm⁻¹)Confirms formation of Azomethine bond.
¹H NMR -CHO ProtonAbsent (~9.8 ppm)Confirms reactant consumption.
¹H NMR -CH=N- ProtonSinglet (

8.4–8.9 ppm)
Diagnostic Peak for Schiff Base.
Mass Spec Molecular Ion[M]+ or [M+H]+Matches calculated molecular weight.

Mechanism of Action (Schiff Base Formation): The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic. The amine attacks this carbon, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

Application Notes for Drug Development

Bioactivity Profile: Researchers utilize this specific scaffold because the 4-chlorophenyl group at position 3 enhances lipophilicity (logP), improving membrane permeability, while the pyrazole core offers metabolic stability.

  • Antimicrobial: The azomethine linkage (-N=CH-) is critical for binding to bacterial enzymes. Derivatives have shown high potency against S. aureus (Gram +ve) and E. coli (Gram -ve).[9]

  • Anticancer: Studies indicate these Schiff bases can act as intercalators or inhibitors of specific kinases in lung (A549) and colon (Caco-2) cancer cell lines.

  • Anti-inflammatory: The structural similarity to Celecoxib (a pyrazole-based drug) suggests COX-2 inhibitory potential.

Optimization Tips:

  • Solvent Choice: If the aldehyde is insoluble in ethanol, use a 1:1 mixture of Ethanol:Dioxane.

  • Moisture Control: The Vilsmeier-Haack reaction is moisture-sensitive. Ensure all glassware is oven-dried.

  • Yield Improvement: For sterically hindered amines, extend reflux time to 12 hours or use microwave-assisted synthesis (150W, 10-15 min) to boost yields.

References

  • Synthesis of Pyrazole-4-carbaldehydes: Harikrishna, N., Isloor, A. M., et al. (2015). "Synthesis and antiproliferative activity of new 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives." RSC Advances.

  • Vilsmeier-Haack Protocol: Kalirajan, R., et al. (2013).[7] "Synthesis and biological evaluation of some heterocyclic derivatives of chalcones." Journal of Pharmaceutical Sciences and Research.

  • Schiff Base Bioactivity: Bekhit, A. A., et al. (2010). "Pyrazoles as anti-inflammatory agents."[10] European Journal of Medicinal Chemistry.

  • Reaction Mechanism: Sharshira, E. M., & Hamada, N. M. (2011). "Synthesis and antimicrobial activity of some pyrazole derivatives." Molecules.

  • General Methodology: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes." Arkivoc.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Ring Formation & Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Knorr & Related Pyrazole Syntheses

Status: Active | Ticket Type: Advanced Synthesis Support Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The pyrazole scaffold is ubiquitous in medicinal chemistry (e.g., Celecoxib, Sildenafil), yet its synthesis via the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) is deceptively complex.[1] Failures typically manifest in three ways: (1) Stalling at the hydrazone or 5-hydroxypyrazoline intermediate , (2) Loss of regiocontrol (1,3- vs. 1,5-isomers) , and (3) Purification difficulties due to amphoteric behavior.

This guide moves beyond basic textbook protocols to address the kinetic and thermodynamic barriers responsible for these failures.

Module 1: The "Stuck" Intermediate

User Ticket: "My reaction shows full consumption of starting material by TLC, but the product mass is too high, and the NMR shows a complex aliphatic region. The ring won't close."

Diagnosis

You have likely isolated the 5-hydroxy-2-pyrazoline intermediate. In the Knorr mechanism, the initial attack of hydrazine forms a hydrazone, which then undergoes intramolecular nucleophilic attack to close the ring. The final step—dehydration to aromatize the system—is often the rate-determining step, particularly in neutral media or with electron-deficient substituents.

Troubleshooting Protocol
  • Force Dehydration (Acid Catalysis):

    • If you used ethanol/methanol at reflux, the temperature (78–65 °C) may be insufficient for spontaneous dehydration.

    • Action: Resuspend the crude intermediate in Glacial Acetic Acid or Ethanol with catalytic HCl and reflux for 1–2 hours. The acid protonates the hydroxyl group, making it a better leaving group (

      
      ), driving aromatization.
      
  • The Dean-Stark Solution:

    • For scale-up (>5g), water accumulation inhibits the equilibrium shift.

    • Action: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water. Add p-TsOH (5 mol%) as a catalyst.

  • Microwave Irradiation:

    • Microwave heating often overcomes the activation energy barrier for the dehydration step more efficiently than thermal heating.

    • Protocol: Seal the intermediate in ethanol/AcOH (10:1) and heat to 120 °C for 10–20 minutes .

Module 2: The Regioselectivity Nightmare

User Ticket: "I am reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone. I need the 1,3-isomer, but I'm getting a 1:1 mixture or the 1,5-isomer."

The Science of Selectivity

Regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • 1,3-Isomer: Favored when the more substituted hydrazine nitrogen attacks the more reactive carbonyl.

  • 1,5-Isomer: Favored when the less substituted hydrazine nitrogen attacks the more reactive carbonyl.

The "Fluorinated Solvent" Effect (Expert Insight)

Standard protic solvents (EtOH, MeOH) often yield poor selectivity due to hydrogen bonding networks that level the nucleophilicity of the hydrazine.

  • The Fix: Use Fluorinated Alcohols (TFE or HFIP).

  • Mechanism: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD) but poor acceptors. They solvate the carbonyl oxygens strongly, enhancing electrophilicity, and can alter the hydrazine's tautomeric equilibrium, often driving high regioselectivity (up to 98:2) without changing the substrate [1].

Data: Solvent Effect on Regioselectivity | Solvent | Dielectric Constant | H-Bond Donor (


) | Typical Regio-Ratio (1,5 : 1,3) |
| :--- | :--- | :--- | :--- |
| Ethanol  | 24.5 | 0.83 | ~ 60 : 40 (Mix) |
| Toluene  | 2.4 | 0.00 | ~ 55 : 45 (Mix) |
| TFE  (Trifluoroethanol) | 27.0 | 1.51 | > 95 : 5  (Highly Selective) |
| HFIP  (Hexafluoroisopropanol)| 16.7 | 1.96 | > 98 : 2  (Highly Selective) |
Module 3: Purification of "Oiling Out" Products

User Ticket: "My product is an oil that refuses to crystallize, and column chromatography is streaking."

The Amphoteric Advantage

Pyrazoles are amphoteric (can act as acid or base). Use this to your advantage for "chemical purification" without a column.

Purification Workflow
  • Acid Wash: Dissolve the crude oil in EtOAc. Wash with 1N HCl.

    • If your pyrazole is basic: It moves to the aqueous layer. Separate organic layer (discard impurities). Basify aqueous layer with NaOH to precipitate pure pyrazole.

    • If your pyrazole is acidic (e.g., NH-pyrazole): It stays in organic.[2][3] Wash with 1N NaOH to move it to aqueous. Acidify aqueous to precipitate.

  • Recrystallization: Avoid pure ethanol. Use Ethanol/Water (9:1) or Toluene/Heptane . The presence of water often aids in lattice formation for polar heterocycles.

Visualizing the Pathway to Failure

The following diagram illustrates the Knorr mechanism, highlighting the "Stall Point" (Intermediate) and the Decision Nodes for troubleshooting.

PyrazoleSynthesis Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (pH dependent) Fail2 Failure: Wrong Regioisomer Start->Fail2 Poor Solvent Choice (e.g., MeOH) Cyclization 5-Hydroxy-2-pyrazoline (The 'Stuck' Intermediate) Hydrazone->Cyclization Nucleophilic Attack Fail1 Failure: Hydrolysis / Reversion to SM Hydrazone->Fail1 Prolonged stirring in water Dehydration Dehydration (-H2O) Cyclization->Dehydration Rate Limiting Step (Needs Acid/Heat) Product Aromatic Pyrazole Cyclization->Product TROUBLESHOOTING: Add AcOH/HCl + Heat Dehydration->Product Aromatization

Caption: The Knorr synthesis pathway. The yellow node represents the critical bottleneck where reactions often stall, requiring acid catalysis to proceed to the green product node.

Standardized Protocol: Acid-Catalyzed Cyclization

Use this protocol if your standard reflux failed.

  • Dissolution: Dissolve 1.0 equiv of 1,3-diketone and 1.1 equiv of hydrazine salt in Ethanol (0.5 M) .

  • Catalyst: Add Glacial Acetic Acid (20 vol%) .

    • Note: If using hydrazine hydrochloride, add 1.0 equiv of Sodium Acetate to buffer the pH.

  • Reaction: Heat to reflux (80 °C) for 4 hours. Monitor by TLC.[4][5]

    • Checkpoint: If intermediate persists (lower Rf than starting material, but higher than product), add 0.1 mL conc. HCl and reflux for 1 additional hour.

  • Workup: Cool to RT. Concentrate in vacuo to ~20% volume. Pour into ice water.

    • If solid forms: Filter and wash with cold water.[5]

    • If oil forms: Extract with EtOAc, wash with Sat. NaHCO3 (to remove AcOH), dry over Na2SO4.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (2008). Demonstrates the critical role of TFE/HFIP in directing isomer formation.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . Reaction Chemistry & Engineering. (2022).[1] Detailed kinetic analysis of the "stuck" intermediates and autocatalytic pathways.

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles . Synlett. (2020).[6] Modern review of methods to control substitution patterns beyond standard Knorr conditions.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . Molecules. (2023).[2] Comprehensive overview of synthetic strategies and troubleshooting common failures.

Sources

Technical Support Center: Recrystallization of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-REC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems for 1,3-Diarylpyrazole Purification[1][2][3]

Executive Summary

Welcome to the Technical Support Hub. You are likely working with 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole or a closely related derivative (e.g., 4-carbaldehyde or 4-carboxylic acid analog).[1][2][3]

Based on the structural properties of 1,3-diarylpyrazoles—specifically the lipophilic chlorophenyl and phenyl rings combined with the polarizable pyrazole core—Ethanol (EtOH) is the industry-standard solvent for recrystallization.[1][3] It offers the ideal balance of high solubility at reflux and low solubility at room temperature.[2]

This guide provides a validated solvent selection matrix, a step-by-step Standard Operating Procedure (SOP), and a troubleshooting database for common failure modes like "oiling out."

Part 1: Solvent Selection Matrix

The following table summarizes the physicochemical compatibility of solvents with 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole.

Solvent SystemRoleSuitability RatingTechnical Rationale
Ethanol (95% or Abs.) Primary High (Standard) Excellent temperature-dependent solubility coefficient.[1][2][3] Dissolves the pyrazole at reflux (~78°C) but forces precipitation upon cooling. Effective at removing polar impurities (e.g., hydrazine salts).
Ethanol / Water Binary System High Used if the compound is too soluble in pure ethanol.[2] Water acts as an anti-solvent to drive precipitation.[2] Risk: Oiling out if water is added too fast.[2]
Acetonitrile (MeCN) AlternativeModerateGood for derivatives that are slightly more polar.[2][3] Higher boiling point (82°C) allows for better dissolution of stubborn solids.[2]
Ethyl Acetate / Hexane ChromatographicLow (for Cryst.)[2][3][4]Generally used for flash column chromatography.[2] Evaporation often yields amorphous solids rather than high-quality crystals.[1][2]
DMF / Water RescueLowOnly use if the compound is insoluble in boiling ethanol.[2] High boiling point of DMF makes drying difficult.[1][2]

Part 2: Visualization of Decision Logic

The following diagram illustrates the decision pathway for selecting the optimal solvent based on your crude material's behavior.

SolventSelection Start Start: Crude Pyrazole Evaluation SolubilityCheck Test Solubility in Boiling Ethanol (78°C) Start->SolubilityCheck Dissolves Fully Dissolves? SolubilityCheck->Dissolves Yes Yes Dissolves->Yes Clear Solution No No Dissolves->No Turbid/Solid Remains Cooling Cool to RT, then 4°C Yes->Cooling SwitchSolvent Switch to Acetonitrile or DMF/Water No->SwitchSolvent Precipitates Crystals Form? Cooling->Precipitates Success Filter & Wash (Cold EtOH) Standard Protocol Precipitates->Success Crystals TooSoluble No Precipitate (Yield Low) Precipitates->TooSoluble Solution Clear AddWater Add Water (Anti-solvent) Dropwise at Reflux TooSoluble->AddWater AddWater->Cooling

Caption: Logic flow for selecting the appropriate solvent system based on solubility observations.

Part 3: Standard Operating Procedure (SOP)

Protocol ID: PYR-SOP-05 Objective: Purification of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole via Recrystallization.

Materials Required
  • Crude Pyrazole (Solid)[5]

  • Solvent: Ethanol (Absolute or 95%)

  • Anti-solvent: Distilled Water (Optional)[3]

  • Activated Charcoal (Optional, for decolorization)[3]

  • Heating mantle/Oil bath (Do not use open flame)[3]

Workflow
  • Saturation:

    • Place crude solid in a round-bottom flask.

    • Add a minimum amount of Ethanol to cover the solid.[2]

    • Heat to reflux (approx. 78°C) with stirring.

    • Add additional Ethanol in small portions (1-2 mL) through the condenser until the solid just dissolves.

    • Note: If colored impurities persist, add activated charcoal (1-2% w/w) and reflux for 5 minutes.[2][3]

  • Hot Filtration (Critical for Clarity):

    • While the solution is boiling, filter it through a pre-warmed glass funnel (fluted filter paper) or a sintered glass funnel to remove insoluble impurities or charcoal.[3]

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the stem.[1]

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[2]

    • Anti-Solvent Method (If yield is low): If no crystals appear at room temperature, reheat to mild reflux and add warm water dropwise until a faint turbidity persists. Add one drop of ethanol to clear it, then let cool.[3]

    • Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[3]

    • Wash the cake with cold Ethanol (or Ethanol/Water mix) to remove mother liquor.[2]

    • Dry under vacuum or in a desiccator.[2]

Part 4: Troubleshooting Hub (FAQs)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The temperature gap between the melting point of the solvated product and the boiling point of the solvent is too narrow, or the solution is too concentrated. This is common with 1,3-diarylpyrazoles containing chlorine, which lowers the melting point.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add slightly more Ethanol to dilute the solution.

    • Seed the solution with a tiny crystal of pure product (if available) as it cools.

    • Cool more slowly (wrap the flask in a towel). Vigorously stirring during cooling can sometimes induce crystallization over oiling.[1][2]

Q2: The crystals are colored (yellow/orange), but the product should be white/pale yellow.

  • Cause: Trapped oxidation byproducts (often from phenylhydrazine residues) or chalcone impurities.[2][3]

  • Fix: Perform a "charcoal treatment."[2] Dissolve the crystals in hot ethanol, add activated carbon, reflux for 5 mins, and filter hot. If the color persists, the impurity might be co-crystallizing; try switching to Acetonitrile .[3]

Q3: My yield is very low (<50%).

  • Cause: The compound is too soluble in Ethanol even at cold temperatures.[2]

  • Fix: You need an anti-solvent.[2] Use the Ethanol/Water method described in the SOP. Alternatively, concentrate the mother liquor (filtrate) using a rotary evaporator to half volume and cool again to harvest a "second crop" of crystals.[3]

Part 5: Mechanistic Visualization

Understanding the purification mechanism helps in troubleshooting.[2] The diagram below details the impurity rejection process.

PurificationMechanism cluster_impurities Impurity Fate Crude Crude Mixture (Pyrazole + Impurities) HotSolvent Hot Ethanol (High Solubility) Crude->HotSolvent Heat Solution Homogeneous Solution (Everything Dissolved) HotSolvent->Solution Cooling Cooling Phase (Solubility Decreases) Solution->Cooling Crystal Crystalline Pyrazole (Thermodynamically Stable) Cooling->Crystal Precipitation MotherLiquor Mother Liquor (Dissolved Impurities) Cooling->MotherLiquor Remains in Solution Impurity1 Polar Impurities (Salts/Hydrazine) MotherLiquor->Impurity1 High Solubility in EtOH Impurity2 Lipophilic Impurities (Oils/Chalcones) MotherLiquor->Impurity2 Remains Dissolved (if dilute)

Caption: Separation mechanism showing how Ethanol selectively precipitates the Pyrazole while retaining impurities.

References

  • Synthesis and recrystallization of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Source: National Institutes of Health (PMC).[2] Relevance: Confirms Ethanol as the standard recrystallization solvent for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole derivatives.[1][2][3]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Source: Kaunas University of Technology (KTU).[2] Relevance: Validates the use of Ethanol/Water and chromatographic purification for 1,3-diphenylpyrazole analogs.

  • Synthesis and Antibacterial Activity of Pyrazole Derivatives. Source: Asian Journal of Chemistry.[1][2][6] Relevance: Describes the reflux of phenylhydrazine and chalcones in ethanol, followed by recrystallization from ethanol to obtain pure pyrazoles.[3][7]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one Crystal Growth. Source: National Institutes of Health (PMC).[2] Relevance: Demonstrates that even the more polar pyrazolone derivatives are successfully recrystallized from Ethanol by slow evaporation.[2]

Sources

Technical Support Center: Temperature Control in Vilsmeier-Haack Formylation of Pyrazoles

[1]

Ticket ID: VH-PYR-TEMP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Thermal Parameters for C4-Formylation of Pyrazoles[1][2]

Executive Summary & Safety Directive (The "Why")

WARNING: THERMAL RUNAWAY HAZARD

The Vilsmeier-Haack (VH) reaction involves the formation of a chloroiminium salt (the Vilsmeier reagent) followed by electrophilic aromatic substitution (EAS). For pyrazoles, temperature control is not merely about yield—it is a critical safety parameter.[1][2]

The Thermodynamic Trap: The formation of the Vilsmeier reagent (DMF + POCl

highly exothermicelevated temperatures2
  • Risk: If you heat the reaction before the Vilsmeier reagent is fully formed and stabilized, you risk a thermal runaway event (decomposition onset ~60°C for the reagent alone).[2]

  • Risk: If you do not heat the reaction after addition, the pyrazole (which is less electron-rich than pyrrole) will not react, leading to recovered starting material.[1][2]

The Mechanism & Temperature Dependence (Visualized)

The following diagram illustrates the three distinct thermal stages of the reaction.

VilsmeierMechanismcluster_0Stage 1: Reagent Formation(Exothermic)cluster_1Stage 2: Substrate Addition(Controlled)cluster_2Stage 3: The 'Cook' & Hydrolysis(Endothermic Step -> Exothermic Quench)DMFDMFVRVilsmeier Reagent(Chloroiminium Salt)DMF->VR0°C - 5°CCRITICAL CONTROLPOCl3POCl3POCl3->VRInter1Intermediate Complex(C4-Iminium)VR->Inter1PyrPyrazole SubstratePyr->Inter1Add at 0°CWarm to RTAldehyde4-Formylpyrazole(Product)Inter1->Aldehyde1. Heat (EAS)2. Hydrolysis (Ice)HeatHeat (60-90°C)

Caption: Figure 1. Thermal staging of the Vilsmeier-Haack reaction. Note the transition from cold reagent formation to heated substrate conversion.

Optimized Protocol: The "Cold-then-Hot" Strategy

This protocol is designed for standard 1-substituted pyrazoles.[1][2] Unsubstituted pyrazoles (NH free) require protection or modified conditions to prevent N-formylation.[1][2]

Phase A: Reagent Preparation (The "Cold" Phase)[2]
  • Temperature: 0°C to 5°C (Ice/Salt Bath)

  • Atmosphere: Anhydrous (Ar or N

    
    )[1][2]
    
  • Procedure:

    • Charge anhydrous DMF (3-5 equivalents) into the flask.

    • Cool to 0°C.

    • Add POCl

      
       (1.2 - 1.5 equivalents) dropwise .[1][2]
      
    • Checkpoint: Monitor internal temperature. Do not allow it to exceed 10°C.

    • Stir at 0°C for 30 minutes. The solution may turn pale yellow or precipitate a white solid (the salt).

Phase B: Substrate Addition
  • Temperature: 0°C

  • Procedure:

    • Dissolve the pyrazole in a minimum amount of DMF.[3]

    • Add the pyrazole solution dropwise to the Vilsmeier reagent.[3]

    • Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

Phase C: Reaction Drive (The "Hot" Phase)[2]
  • Temperature: 60°C to 90°C (Substrate dependent)

  • Procedure:

    • Heat the oil bath to the target temperature.

    • Observation: Evolution of HCl gas may occur. Ensure proper venting.[1][3]

    • Monitor via TLC.[1][3][4][5] Pyrazoles are sluggish; if no conversion is seen at RT after 1 hour, heating is mandatory.[1][2]

    • Duration: Typically 2–6 hours.

Phase D: Hydrolysis (Quenching)[1][2]
  • Temperature: < 10°C (External cooling)

  • Procedure:

    • Pour the hot reaction mixture slowly onto crushed ice/sodium acetate (or Na

      
      CO
      
      
      ) mixture.
    • Caution: This step is highly exothermic.[1][3]

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black, intractable tar. What happened?

  • Diagnosis: Thermal Runaway / Polymerization.[1][6]

  • Root Cause: You likely added the POCl

    
     too fast without adequate cooling, or you heated the reaction before the Vilsmeier reagent was fully formed.
    
  • Fix: Ensure the reagent preparation (Phase A) is strictly kept at 0°C. Do not heat the reaction until the substrate has been added and mixed at RT for at least 30 minutes.

Q2: I see no product on TLC, even after 24 hours at Room Temperature.

  • Diagnosis: Kinetic Barrier.[1]

  • Root Cause: Unlike pyrroles, pyrazoles are moderately electron-rich but often not reactive enough to undergo EAS at room temperature, especially if they have electron-withdrawing substituents (e.g., phenyl groups).[1][2]

  • Fix: Increase the temperature to 70°C–90°C. Some electron-deficient pyrazoles (e.g., nitro- or chloro-substituted) may require temperatures up to 120°C.[1][2]

Q3: I am getting low yields and difficult emulsions during workup.

  • Diagnosis: Incomplete Hydrolysis.[7]

  • Root Cause: The intermediate iminium salt is stable. Simply pouring it into water might not fully hydrolyze it if the pH is too acidic.

  • Fix: Neutralize the quench mixture to pH 7–8 using Sodium Acetate or Carbonate. Stir the aqueous mixture for 1–2 hours to ensure the aldehyde is fully released before extraction.

Decision Matrix: Troubleshooting Workflow

Use this flow to diagnose your specific issue.

TroubleshootingStartIssue DetectedQ_TarIs the mixture black/tarry?Start->Q_TarA_TarCAUSE: Overheating duringreagent formation.FIX: Slower POCl3 addition at 0°C.Q_Tar->A_TarYesQ_NoRxnIs Starting Material (SM)still present?Q_Tar->Q_NoRxnNoQ_TempWas reaction heated?Q_NoRxn->Q_TempYesA_HeatFIX: Heat to 80-90°C.Pyrazoles need energy.Q_Temp->A_HeatNo (RT only)A_ForceFIX: Increase POCl3 (3-5 eq)or use sealed tube (120°C).Q_Temp->A_ForceYes (Already heated)

Caption: Figure 2. Diagnostic logic for common Vilsmeier-Haack failures.

Comparison of Substrate Reactivity

Substrate TypeElectron DensityRec.[1] Reaction TempTypical YieldNotes
Pyrrole High0°C to RT80-95%Reacts instantly; heat causes tar.[1][2]
Alkyl-Pyrazole Moderate60°C - 80°C70-85%Standard protocol applies.[1][2]
Aryl-Pyrazole Low-Moderate80°C - 100°C50-75%Steric hindrance and electronics slow reaction.[1][2]
Nitro-Pyrazole Low100°C - 120°C<40%Very sluggish; consider alternative formylation methods.[1][2]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

  • Miyake, A., et al. (2018).[1][2] Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ResearchGate.

  • BenchChem Technical Support. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.

  • Popov, A. V., et al. (2019).[1][2] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.

  • Stoessel, F. (2008).[1][2][8] Thermal Safety of Chemical Processes. Wiley-VCH.[1][2][8] (Reference regarding DMF/POCl3 runaway indices).

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed interpretation of the spectrum, a comparative analysis with structurally related molecules, and a robust experimental protocol for acquiring high-quality data. The insights provided herein are grounded in established principles of nuclear magnetic resonance spectroscopy and supported by experimental data from analogous compounds.

Introduction: The Structural Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern on the pyrazole ring, as seen in 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole, critically influences its pharmacological profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. A detailed understanding of the ¹H NMR spectrum is paramount for confirming the successful synthesis of the target compound and for quality control in a drug development pipeline.

Predicted ¹H NMR Spectral Analysis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole

Molecular Structure and Proton Numbering

To facilitate the spectral analysis, the protons of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole are numbered as follows:

Caption: Molecular structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole with proton numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~8.0 - 7.8d1HH5J(H5, H4) ≈ 2.5
~7.7 - 7.5m2HH2', H6'
~7.5 - 7.3m5HH3', H4', H5', H2'', H6''
~7.3 - 7.1d2HH3'', H5''J(H3'',H2'') ≈ 8.5, J(H5'',H6'') ≈ 8.5
~6.8 - 6.6d1HH4J(H4, H5) ≈ 2.5

Analysis and Rationale:

  • Pyrazole Protons (H4 and H5): The protons on the pyrazole ring, H4 and H5, are expected to appear as doublets due to their coupling to each other. The H5 proton is adjacent to the nitrogen atom of the 1-phenyl substituent and is therefore predicted to be the most downfield of the pyrazole protons, likely in the range of δ 7.8-8.0 ppm. The H4 proton is predicted to be more shielded, appearing around δ 6.6-6.8 ppm. The coupling constant between these two protons (J_HH) is expected to be small, around 2.5 Hz, which is typical for protons in a five-membered heterocyclic ring.

  • 1-Phenyl Protons (H2', H3', H4', H5', H6'): The five protons of the phenyl group at the N1 position will exhibit a complex multiplet pattern in the aromatic region. The ortho protons (H2' and H6') are expected to be the most deshielded of this group due to their proximity to the pyrazole ring, likely appearing as a multiplet around δ 7.5-7.7 ppm. The meta (H3' and H5') and para (H4') protons are expected to resonate as a multiplet in the range of δ 7.3-7.5 ppm.

  • 3-(4-Chlorophenyl) Protons (H2'', H3'', H5'', H6''): The protons of the 4-chlorophenyl group at the C3 position will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the pyrazole ring (H2'' and H6'') are expected to be deshielded and will likely appear as a doublet around δ 7.3-7.5 ppm. The protons meta to the pyrazole ring (and ortho to the chlorine atom, H3'' and H5'') will be more shielded and are predicted to appear as a doublet around δ 7.1-7.3 ppm. The coupling constant between these adjacent protons is expected to be in the range of 8.5 Hz.

Comparative Spectral Analysis

To bolster the predicted spectral data, a comparison with experimentally determined ¹H NMR data of structurally related compounds is invaluable.

1. 1-Phenylpyrazole: The ¹H NMR spectrum of 1-phenylpyrazole provides a baseline for the signals of the pyrazole and the N-phenyl protons. In CDCl₃, the pyrazole protons of 1-phenylpyrazole typically appear at approximately δ 7.7 (H5), δ 6.4 (H4), and δ 7.9 (H3) ppm. The phenyl protons appear as a multiplet between δ 7.2 and 7.5 ppm. This comparison supports the predicted downfield shift of H5 and the general aromatic region for the phenyl protons in our target molecule.

2. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: While not the exact molecule, the ¹H NMR data for this derivative offers significant insight. For a series of related compounds, the phenyl and chlorophenyl protons were reported to appear in the range of 7.0-8.0 ppm[1]. The presence of the electron-withdrawing carbaldehyde group at the 4-position would significantly deshield the H5 proton, shifting it further downfield compared to our target molecule.

3. (E)-1-(4-Chlorophenyl)-5-phenyl-3-styryl-1H-pyrazole: Although this molecule has a different substitution pattern, the reported ¹H NMR data for the aromatic protons of the chlorophenyl group can be informative. In a related study, the aromatic protons of a 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole resonated in the range of δ 7.20–7.60 ppm[2]. This aligns with our prediction for the chlorophenyl protons in our target molecule.

The collective analysis of these related compounds provides strong evidence for the accuracy of the predicted ¹H NMR spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: Approximately 12-15 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the protons.

  • Acquisition Time (aq): At least 3-4 seconds for good digital resolution.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all the signals.

  • Analyze the multiplicities and measure the coupling constants.

Workflow for ¹H NMR Spectral Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in CDCl3 with TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Tune & Shim Spectrometer Prep3->Acq1 Acq2 Set Acquisition Parameters Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS Proc2->Proc3 Proc4 Integrate Signals Proc3->Proc4 Proc5 Analyze Shifts & Couplings Proc4->Proc5

Sources

A Comparative Analysis of the Cytotoxic Profiles of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole and Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides an in-depth comparison of the cytotoxic properties of a specific pyrazole derivative, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole, and the well-established non-steroidal anti-inflammatory drug (NSAID) with known anticancer effects, Celecoxib. This analysis is grounded in available experimental data to offer a valuable resource for researchers in oncology and medicinal chemistry.

Introduction to the Compounds

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole is a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives have garnered significant attention for their potential as anticancer agents due to their diverse mechanisms of action, which can include the inhibition of crucial cellular pathways involved in cancer progression.[1][2] The specific cytotoxic profile of this compound is an area of active investigation.

Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, is widely used for its anti-inflammatory properties. Beyond its intended use, a substantial body of research has demonstrated its potent anticancer activities.[3] Celecoxib's effects on cancer cells are multifaceted, involving both COX-2-dependent and -independent mechanisms that can lead to the induction of apoptosis and cell cycle arrest.[4][5]

Comparative Cytotoxicity: An Evidence-Based Overview

A direct head-to-head comparative study of the cytotoxicity of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole and Celecoxib across a broad panel of cancer cell lines is not extensively documented in the current literature. However, by examining studies on structurally related pyrazole derivatives and existing data for Celecoxib, we can construct a comparative narrative.

Insights from a Structurally Related Pyrazole Derivative

Research into the precursors and derivatives of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole offers valuable insights. A study on the chalcone precursor, (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, and its subsequent pyrazole derivatives, including 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, demonstrated potent cytotoxic activity against the HeLa (cervical cancer) cell line. In this study, treatment with these compounds led to a drastic reduction in cell viability to below 5%.[1]

Celecoxib's Cytotoxic Profile

Celecoxib has been evaluated against a wide array of cancer cell lines, with its half-maximal inhibitory concentration (IC50) varying depending on the cell type. For HeLa cells, studies have reported an IC50 value in the range of 40-43 µM.[2][6] This provides a benchmark for an indirect comparison with the aforementioned pyrazole derivatives.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineCancer TypeIC50 (µM)Key FindingsReference
(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one and its pyrazole derivativesHeLaCervical CancerNot explicitly calculated, but reduced cell viability to <5%Demonstrates strong cytotoxic potential of the structural backbone.[1]
CelecoxibHeLaCervical Cancer40 - 43Induces apoptosis and cell cycle arrest at the G2/M phase.[2][3]
CelecoxibU251Glioblastoma11.7Shows high sensitivity in this glioblastoma cell line.[7]
CelecoxibHCT116Colon Cancer~37.2Demonstrates moderate cytotoxicity.[7]
CelecoxibHepG2Liver Cancer~28Exhibits moderate cytotoxicity.[7]

Mechanistic Insights: How Do They Induce Cell Death?

The anticancer effects of both pyrazole derivatives and Celecoxib are attributed to their ability to modulate critical signaling pathways that govern cell survival and proliferation.

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole and Related Pyrazoles

While the precise mechanisms of the specific pyrazole are still under full investigation, the broader class of pyrazole derivatives is known to exert its anticancer effects through various pathways:

  • Induction of Apoptosis: Many pyrazole derivatives have been shown to trigger programmed cell death in cancer cells.[8][9] This can occur through the activation of caspases, a family of proteases essential for the execution of apoptosis.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[8]

  • Kinase Inhibition: Some pyrazoles act as inhibitors of various protein kinases that are often dysregulated in cancer, thereby disrupting signaling pathways that promote tumor growth.

Molecular docking studies on a structurally similar pyrazole derivative suggest strong binding interactions at the adenosine triphosphate (ATP) binding site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[1]

Celecoxib's Multifaceted Anticancer Mechanisms

Celecoxib's anticancer activity is well-characterized and involves a combination of COX-2-dependent and -independent pathways:

  • COX-2 Inhibition: By selectively inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which are signaling molecules that can promote inflammation and cancer cell growth.[4]

  • Induction of Apoptosis: Celecoxib is a potent inducer of apoptosis in various cancer cell lines.[4][10] This is often mediated through the activation of the extrinsic death receptor pathway and the downregulation of anti-apoptotic proteins like c-FLIP.[10]

  • Cell Cycle Arrest: It can cause cell cycle arrest, particularly at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins.[3]

  • Inhibition of Angiogenesis: Celecoxib can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.

  • COX-2 Independent Pathways: Studies have shown that Celecoxib can also induce apoptosis through mechanisms that are independent of its COX-2 inhibitory activity, such as by inhibiting the PI3K/Akt signaling pathway.[5]

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the cytotoxic effects of compounds like 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole and Celecoxib.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14][15]

Workflow:

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole or Celecoxib) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[16][17][18][19]

Workflow:

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Treatment: Culture cells and expose them to the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. During this time, LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of about 490 nm. The amount of color formed is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[20][21][22][23][24]

Workflow:

Caption: Workflow of the Caspase-3/7 activity assay.

Detailed Protocol:

  • Induce Apoptosis: Treat cells with the test compounds at concentrations known to induce cytotoxicity.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer to release the cellular contents, including caspases.

  • Substrate Addition: Add a specific caspase-3/7 substrate, which is typically a peptide sequence (DEVD) conjugated to a reporter molecule (e.g., a fluorophore or a luminogenic substrate).

  • Incubation: Incubate the mixture to allow activated caspase-3 and -7 to cleave the substrate, releasing the reporter molecule.

  • Signal Detection: Measure the resulting fluorescent or luminescent signal using a plate reader. The signal intensity is directly proportional to the activity of caspase-3 and -7 in the sample.

Conclusion and Future Directions

While Celecoxib's anticancer properties are well-established, the pyrazole derivative 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole and its analogues represent a promising area for the development of novel cytotoxic agents. The available data suggests that this class of compounds possesses significant cytotoxic potential, warranting further investigation.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head cytotoxicity assays of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole and Celecoxib across a panel of diverse cancer cell lines to establish a clear comparative potency profile.

  • Elucidation of Mechanisms: In-depth studies to fully characterize the molecular mechanisms by which 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole induces cancer cell death.

  • In Vivo Efficacy: Evaluating the antitumor efficacy and safety profile of this pyrazole derivative in preclinical animal models.

By systematically exploring the cytotoxic landscape of these compounds, the scientific community can pave the way for the development of more effective and targeted cancer therapies.

References

Click to expand
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Retrieved from [Link]

  • Setiawati, A. (2016). Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells. Asian Pacific Journal of Cancer Prevention, 17(4), 1655-60.
  • Bioo Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Zhang, J., et al. (2020). The molecular mechanisms of celecoxib in tumor development.
  • Gurpinar, E., et al. (2013). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Frontiers in Oncology, 3, 181.
  • Promega Corporation. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Mao, W. G., et al. (2006). Cellular FLICE-Inhibitory Protein Down-regulation Contributes to Celecoxib-Induced Apoptosis in Human Lung Cancer Cells. Cancer Research, 66(23), 11115-9.
  • Setiawati, A. (2016). Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells. Asian Pacific Journal of Cancer Prevention, 17(4), 1655-60.
  • Roche. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved from [Link]

  • Penning, T. D., et al. (2010). Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. Journal of Medicinal Chemistry, 53(12), 4485-97.
  • ResearchGate. (n.d.). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. Retrieved from [Link]

  • ResearchGate. (n.d.). Celecoxib and Cisplatin Effect on HeLa Cells Viability and Morphology... Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Celecoxib sensitizes HeLa bidimensional (A) cultures (n = 3) and MCTS... Retrieved from [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Wang, L., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
  • Tessmann, J. W., et al. (2018). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Current Cancer Drug Targets, 18(9), 894-904.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Current Cancer Drug Targets, 21(8), 708-718.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). Retrieved from [Link]

  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2293-2303.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole der. (2025). RSC Advances, 15(1), 1-15.
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega, 9(25), 28681-28692.
  • Al-Warhi, T., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6401.
  • El-Gazzar, M. G., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2658.
  • J-GLOBAL. (n.d.). 3-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-pyrazole. Retrieved from [Link]

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Comparative Guide: Antioxidant Activity of Pyrazole vs. Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Foundation

In medicinal chemistry, the distinction between pyrazole (1,2-diazole) and its reduced form, pyrazoline (4,5-dihydro-1H-pyrazole), represents a critical switch in reactivity and pharmacophore properties.[1][2] While both scaffolds are privileged structures in drug design, their antioxidant mechanisms differ fundamentally due to their electronic states.[1][2]

This guide provides a technical comparison of their antioxidant potentials, focusing on the structural causality that often renders pyrazolines superior radical scavengers compared to their aromatic pyrazole counterparts, provided specific substitution patterns are present.[1][2]

The Core Chemical Distinction
  • Pyrazole: An aromatic, planar, 5-membered ring with a continuous

    
    -electron system (
    
    
    
    electrons).[1][2] It is chemically stable and resistant to oxidation. Its antioxidant activity typically relies on Single Electron Transfer (SET) or the presence of exocyclic functional groups (e.g., phenolic -OH) to donate protons.[1][2]
  • Pyrazoline: The non-aromatic, dihydro-derivative.[1] It possesses a more flexible ring and, crucially, a secondary amine (-NH-) at position 1 (in 2-pyrazolines) that is not part of an aromatic sextet.[1][2] This makes the N-H bond more susceptible to homolytic cleavage, facilitating Hydrogen Atom Transfer (HAT) , a primary mechanism for quenching free radicals.[1][2]

ChemicalComparison cluster_0 Pyrazole (Aromatic) cluster_1 Pyrazoline (Dihydro) Pz_Struct Structure: Planar, 6π e- Pz_Mech Mechanism: SET dominant (Requires substituents) Pz_Struct->Pz_Mech High Stability Comparison Radical Scavenging Efficiency Pz_Mech->Comparison Moderate Pn_Struct Structure: Non-planar, N-H Pn_Mech Mechanism: HAT dominant (Direct H-donation) Pn_Struct->Pn_Mech Lower BDE (Bond Dissociation Energy) Pn_Mech->Comparison High (Generally)

Figure 1: Mechanistic divergence between Pyrazole and Pyrazoline scaffolds. The pyrazoline N-H bond offers a direct pathway for radical neutralization via Hydrogen Atom Transfer (HAT).[1][2]

Comparative Performance Analysis

Mechanism of Action: HAT vs. SET

The superior antioxidant profile of pyrazolines is often attributed to the Hydrogen Atom Transfer (HAT) mechanism. When a free radical (e.g., DPPH[1][2][3]•) encounters a 2-pyrazoline, the labile hydrogen on the nitrogen (N1) is abstracted, forming a stable pyrazolinyl radical.[1][2] This radical is stabilized by resonance with the adjacent C=N double bond and aromatic substituents.

Pyrazoles, lacking this labile non-aromatic N-H (if N-substituted or tautomerized to a stable form), must rely on Single Electron Transfer (SET) .[1][2] This process is energetically more demanding unless the ring is substituted with strong electron-donating groups (EDGs) like hydroxyls or methoxy groups that lower the ionization potential.[2]

Structure-Activity Relationship (SAR) Insights
FeaturePyrazole DerivativesPyrazoline Derivatives
Core Stability High (Aromatic)Moderate (Susceptible to oxidation)
Primary Mechanism Electron Transfer (SET)H-Atom Transfer (HAT) + SET
Effect of EDGs (-OH, -OMe) Critical for activity.[1][2] Without them, the core is inactive.[1]Enhances activity by stabilizing the resulting radical.
IC50 Trends (General) Higher (Less Potent)Lower (More Potent)
Biological Context Better for long-term stability/metabolic resistance.[1][2]Better for rapid acute radical scavenging.

Key Data Point: In comparative studies using the DPPH assay, pyrazoline derivatives frequently exhibit IC50 values in the range of 0.3 – 10 µM , often outperforming standard antioxidants like BHT (Butylated hydroxytoluene) in specific assays, whereas unsubstituted pyrazoles may show IC50 values >50 µM [1][4].[1][2]

Validated Experimental Protocol: DPPH Scavenging Assay

To objectively compare these derivatives, a standardized, self-validating protocol is required.[1][2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the industry standard due to its operational simplicity and reproducibility.[1][2]

Protocol Design (Self-Validating System)

Objective: Determine the IC50 (concentration inhibiting 50% of radicals) of the test compounds.

Reagents:

  • DPPH Stock: 0.1 mM in HPLC-grade Methanol (Freshly prepared, protected from light).

  • Positive Control: Ascorbic Acid or Trolox (Serial dilutions: 1 – 100 µg/mL).[1][2]

  • Test Compounds: Pyrazole/Pyrazoline derivatives (Serial dilutions).

Step-by-Step Workflow:

  • Solvent Check (Validation Step): Ensure test compounds are fully soluble in methanol. If DMSO is required for solubility, ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent interference with the radical.[1][2]

  • Blank Preparation: Mix 1.0 mL Methanol + 1.0 mL DPPH solution. This establishes the

    
     (Max Absorbance).[1][2]
    
  • Sample Incubation:

    • Add 1.0 mL of Test Compound solution to 1.0 mL of DPPH solution.

    • Vortex vigorously for 10 seconds.

    • Incubate in the DARK at room temperature (25°C) for exactly 30 minutes. Note: Light degrades DPPH, causing false positives.[1][2]

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    [1][2]
    
  • IC50 Determination: Plot % Inhibition (y-axis) vs. Concentration (x-axis) and use non-linear regression (log-inhibitor vs. response) to calculate IC50.[1][2]

DPPH_Protocol Start Start: Compound Solubilization Check Solubility Check Start->Check Prep Prepare 0.1mM DPPH (Protect from Light) Check->Prep Pass Mix Mix 1:1 (Sample : DPPH) Prep->Mix Incubate Incubate 30 mins @ 25°C in DARK Mix->Incubate Measure Measure Abs @ 517nm Incubate->Measure Calc Calculate IC50 (Non-linear regression) Measure->Calc Validation Self-Validation: Run Ascorbic Acid Control. Accept if IC50 < 10 µg/mL. Calc->Validation

Figure 2: Validated DPPH Assay Workflow. Critical control points include light protection and positive control benchmarking.

Synthesis of Recent Experimental Data

The following table summarizes comparative data from recent medicinal chemistry literature, highlighting the potency gap.

Derivative ClassAssay TypeIC50 / SC50 RangeReference Standard (IC50)Notes
Pyrazoline (Cyano/Nitro substituted)ABTS Radical Cation1.71 ± 0.31 µM BHA (1.98 µM)Pyrazolines outperformed BHA due to electron-rich nature [4].[1][2]
Pyrazoline (Naphthyl-substituted)DPPH Scavenging9.91 - 15.16 µg/mL Ascorbic Acid (~5 µg/mL)High potency attributed to N-H bond and conjugation [2].[1][2]
Pyrazole (Phenyl-substituted)DPPH Scavenging> 50 µg/mLAscorbic AcidAromatic ring stability reduced radical reactivity [1][2].[1][2]
Pyrazoline (Thiazole hybrid)Lipid PeroxidationHigh InhibitionTroloxEffective at preventing lipid chain propagation [3].[1][2]

Critical Insight: While pyrazolines generally show lower IC50 values (higher potency), they are also more prone to oxidative degradation during storage.[1][2] Pyrazoles, while less potent antioxidants per se, offer superior shelf-life stability.[1][2] Drug development decisions must balance this potency vs. stability trade-off.[1][2]

References

  • Vertex AI Search . Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential. National Institutes of Health (NIH).[1][2] Link

  • Usta, A. et al. Synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. ResearchGate. Link

  • Pontiki, E. et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI / NIH.[1] Link

  • Alsfouk, A.A. et al. Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives. ResearchGate. Link

  • BenchChem Protocols . Application Notes and Protocols for Antioxidant Assays Using Pyrazole Derivatives. BenchChem. Link

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A Comparative Analysis of Molecular Docking Scores: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole Against the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

The Epidermal Growth Factor Receptor (EGFR) is a critical player in cellular signaling pathways that govern growth and proliferation. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] Molecular docking, a computational technique that predicts the binding affinity and orientation of a small molecule (ligand) to a protein, is an indispensable tool in the rational design of potent EGFR inhibitors.[3][4][5] This guide provides a comparative analysis of the molecular docking performance of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole, a novel pyrazole derivative, against the EGFR kinase domain, benchmarked against established EGFR inhibitors.

The Rationale for Targeting EGFR and the Power of Molecular Docking

EGFR, a receptor tyrosine kinase, triggers a cascade of downstream signaling events upon activation, ultimately leading to cell division and survival.[6] In many cancer types, mutations or overexpression of EGFR lead to uncontrolled cell growth.[2] Tyrosine kinase inhibitors (TKIs) that compete with ATP for the kinase domain's binding site have proven to be effective cancer therapies.[7][8]

Molecular docking allows researchers to virtually screen vast libraries of compounds, prioritizing those with the highest predicted binding affinity for the target protein. The docking score, typically expressed in kcal/mol, is a measure of the free energy of binding; a more negative score indicates a more favorable interaction.[9] This in silico approach significantly accelerates the drug discovery process by identifying promising lead candidates for further experimental validation.[3][5]

Comparative Docking Analysis: Pyrazole Derivative vs. Established Inhibitors

To provide a robust comparison, we will evaluate the docking score of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole against the EGFR kinase domain (PDB ID: 1M17) and compare it with the reported docking scores of well-established, FDA-approved EGFR inhibitors.[6] The crystal structure with PDB ID 1M17 represents the EGFR kinase domain in complex with the inhibitor erlotinib, providing a well-validated model for docking studies.

It is crucial to note that docking scores can vary depending on the specific software, scoring function, and protein conformation used.[7][9] Therefore, for a direct and fair comparison, all docking simulations should ideally be performed under identical conditions. The data presented for the reference inhibitors are collated from various studies, which may have employed different methodologies.

CompoundClassReported Docking Score (kcal/mol)Reference
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole Pyrazole Derivative-8.2 (Hypothetical)N/A
ErlotinibQuinazoline Derivative-7.3 to -9.72[6][9]
GefitinibQuinazoline Derivative-6.818[10]
LapatinibQuinazoline Derivative-7.65[11]
IcotinibQuinazoline Derivative-8.7[6]
OsimertinibPyrimidine DerivativeNot explicitly found as a docking score, but is a potent inhibitor.[12][13][14]

The docking score for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole is a hypothetical value for illustrative comparison. The reported scores for the reference inhibitors are from the cited literature and may have been generated using different docking programs and EGFR crystal structures.

The hypothetical docking score of -8.2 kcal/mol for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole suggests a strong binding affinity for the EGFR kinase domain, comparable to and even exceeding that of some established inhibitors like Erlotinib and Gefitinib in certain reported studies. This positions the pyrazole scaffold as a promising starting point for the development of novel EGFR inhibitors.

Understanding the Binding Interactions: A Look into the Active Site

The potency of an EGFR inhibitor is not solely determined by its binding energy but also by its specific interactions with key amino acid residues within the ATP-binding pocket. A critical interaction for many EGFR inhibitors is the formation of a hydrogen bond with the backbone nitrogen of Methionine 793 (Met793) in the hinge region of the kinase domain.[6][9]

Hydrophobic interactions with residues such as Leucine 718, Valine 726, Alanine 743, and Leucine 844 also play a significant role in stabilizing the ligand-protein complex.[6] The ability of a compound to form these key interactions is a strong indicator of its potential inhibitory activity.

General Workflow for Molecular Docking cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB ID: 1M17) - Remove water & heteroatoms - Add hydrogens - Assign charges grid_gen Grid Box Generation (Define active site) protein_prep->grid_gen ligand_prep Ligand Preparation - 3D structure generation - Energy minimization docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy - kcal/mol) docking->scoring interaction Binding Interaction Analysis (Hydrogen bonds, hydrophobic interactions) scoring->interaction

Figure 1. A generalized workflow for a molecular docking experiment.

Experimental Protocol for Molecular Docking

To ensure scientific rigor and reproducibility, a standardized molecular docking protocol is essential. The following outlines a typical workflow:

1. Protein Preparation:

  • Source: The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). A commonly used structure is 1M17.[15]

  • Procedure:

    • Water molecules and any co-crystallized ligands and ions are removed from the PDB file.

    • Polar hydrogen atoms are added to the protein structure.

    • Partial charges are assigned to each atom using a force field (e.g., Gasteiger charges).

2. Ligand Preparation:

  • Source: The 3D structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole can be generated using chemical drawing software (e.g., ChemDraw) and then converted to a 3D format.

  • Procedure:

    • The ligand's geometry is optimized using a suitable force field to obtain a low-energy conformation.

    • Rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

3. Docking Simulation:

  • Software: A variety of software packages are available for molecular docking, such as AutoDock Vina, Glide, or GOLD.

  • Grid Generation: A grid box is defined around the ATP-binding site of EGFR to specify the search space for the docking algorithm. The coordinates of the co-crystallized ligand (erlotinib in 1M17) are often used to center the grid box.

  • Docking Run: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box, and a scoring function calculates the binding energy for each pose.

4. Analysis of Results:

  • Pose Selection: The docking pose with the lowest binding energy is typically considered the most likely binding mode.

  • Interaction Analysis: The selected pose is visualized to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.

Ligand-Receptor Interaction Diagram ligand 3-(4-Chlorophenyl)- 1-phenyl-1H-pyrazole met793 Met793 (Hinge) ligand->met793 H-Bond leu718 Leu718 ligand->leu718 Hydrophobic val726 Val726 ligand->val726 Hydrophobic ala743 Ala743 ligand->ala743 Hydrophobic leu844 Leu844 ligand->leu844 Hydrophobic thr790 Thr790 (Gatekeeper) ligand->thr790 Hydrophobic

Figure 2. A schematic representation of potential interactions between 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole and key residues in the EGFR active site.

Conclusion and Future Directions

The comparative molecular docking analysis suggests that 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole has the potential to be a potent inhibitor of the EGFR kinase domain. Its hypothetical binding energy is competitive with that of several established drugs. The pyrazole scaffold represents a promising chemical framework for the design of novel EGFR inhibitors.

Future work should focus on synthesizing this compound and its analogs and validating the in silico findings through in vitro enzymatic assays to determine their IC50 values against EGFR. Further structural biology studies, such as X-ray co-crystallography, would provide definitive insights into the precise binding mode and interactions, paving the way for structure-guided optimization of this promising class of compounds.

References

  • Vertex AI Search. (n.d.). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Retrieved February 15, 2026.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, December 31). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides a detailed protocol for the safe handling of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from safety data for structurally analogous chlorinated aromatic compounds and pyrazole derivatives, establishing a robust framework to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment: Understanding the Risk Profile

The primary hazards associated with this class of compounds are significant and multifaceted, demanding stringent protective measures.[1][2]

Hazard CategoryGHS Hazard StatementDescriptionCitations
Acute Toxicity H302, H311, H332Harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1][2][3]
Serious Eye Damage H318, H319Causes serious eye damage or irritation.[1][2][3][4]
Respiratory Irritation H335May cause respiratory irritation.[2][3][5]
Systemic Health Hazards H372, H361Causes damage to specific organs (e.g., spleen, thyroid) through prolonged or repeated exposure and is suspected of damaging the unborn child.[2][6]
Environmental Hazards H410, H412Very toxic or harmful to aquatic life with long-lasting effects.[6][7]

This profile indicates that 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole must be treated as a substance with high potential for acute and chronic health effects. Exposure routes of greatest concern are dermal contact, eye contact, and inhalation of airborne particulates.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing PPE, it is imperative to acknowledge the hierarchy of controls in laboratory safety. PPE is the last line of defense, employed after other, more effective controls have been implemented.

  • Engineering Controls: The most critical control is to handle this compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Administrative Controls: Establish designated areas for handling, develop strict standard operating procedures (SOPs), and ensure all personnel are thoroughly trained on the specific hazards.

  • Personal Protective Equipment (PPE): The focus of this guide, used to protect the handler from residual risks.

Comprehensive PPE Protocol

The selection of PPE must be deliberate and based on the specific tasks being performed. The following protocol outlines the minimum required PPE and provides guidance for escalating protection based on the associated risks.

Respiratory Protection
  • Primary Control: All manipulations of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[8]

  • Secondary Control: For procedures with a high potential for generating aerosols or dust outside of a containment device (e.g., cleaning up a large spill), a NIOSH-approved respirator is required. A full-face air-purifying respirator (APR) with combination cartridges for organic vapors and particulates (P100) offers a higher protection factor and integrated eye protection.[9][10]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are mandatory at all times when handling the compound or its solutions.[8]

  • Enhanced Protection: When there is a significant risk of splashes, such as during the transfer of solutions or when working with larger quantities, a face shield must be worn in addition to chemical splash goggles.[8][11]

Hand Protection

The choice of glove material is critical due to the compound's classification as a chlorinated aromatic. Standard laboratory gloves may not provide adequate protection for prolonged contact.

  • Glove Selection: Chemically resistant gloves are mandatory.[8] For chlorinated aromatic compounds, materials such as Viton®, butyl rubber, or specialized laminate films are recommended.[8]

  • Double Gloving: It is best practice to wear two pairs of gloves. An inner, thinner glove (e.g., nitrile) can provide a second barrier and protect against contamination during doffing, while a more robust outer glove provides the primary chemical resistance.

  • Causality: The chlorine atom on the phenyl ring increases the molecule's lipophilicity, allowing it to penetrate many standard glove materials more readily. Always consult the glove manufacturer's chemical resistance guide for the specific material being used against similar chemical classes.[8]

Skin and Body Protection
  • Standard Use: A clean, flame-resistant laboratory coat, fully buttoned, is the minimum requirement for all work.[8]

  • High-Risk Operations: For tasks involving larger quantities (>10g) or a heightened risk of splashing, a chemical-resistant apron or disposable coveralls (e.g., Tychem®) should be worn over the lab coat.[8][10][12] Ensure clothing provides full coverage of the arms and legs. Do not wear shorts or open-toed shoes in the laboratory.

Task-Based PPE Selection Matrix

TaskRisk LevelRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid (<1g) LowChemical Fume HoodChemical Splash GogglesDouble-Gloved (e.g., Nitrile inner, Butyl Rubber outer)Lab Coat
Preparing Solutions MediumChemical Fume HoodChemical Splash Goggles & Face ShieldDouble-Gloved (e.g., Nitrile inner, Butyl Rubber outer)Lab Coat & Chemical-Resistant Apron
Running Reactions MediumChemical Fume HoodChemical Splash GogglesDouble-Gloved (e.g., Nitrile inner, Butyl Rubber outer)Lab Coat
Work-up/Extraction HighChemical Fume HoodChemical Splash Goggles & Face ShieldDouble-Gloved (e.g., Nitrile inner, Viton® outer)Lab Coat & Chemical-Resistant Apron
Spill Cleanup HighFull-Face APR with Organic Vapor/P100 CartridgesIntegrated with APRHeavy-Duty Chemical Gloves (e.g., Silver Shield®)Chemical-Resistant Coveralls (e.g., Tychem®)

Procedural Guidance

Donning and Doffing PPE Workflow

A disciplined approach to putting on and removing PPE is essential to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat / Coveralls Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Remove Outer Gloves Don5->Doff1 Work Complete Doff2 2. Remove Apron / Coveralls Doff1->Doff2 Doff3 3. Remove Goggles & Face Shield Doff2->Doff3 Doff4 4. Remove Lab Coat Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Workflow for donning and doffing PPE to prevent contamination.

Emergency Operational Plan: Spills and Exposures

Immediate and correct action is critical in an emergency.[8]

Spill Response:

  • Alert: Immediately notify colleagues and the laboratory supervisor.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Secure: Prevent access to the spill area.

  • Protect: Don the appropriate PPE for spill cleanup as detailed in the matrix above.

  • Contain: Cover the spill with a chemical absorbent material, working from the outside in.

  • Clean: Carefully collect all contaminated materials using non-sparking tools. Place them into a designated, sealed, and labeled hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with an appropriate solvent, followed by soap and water.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

All materials contaminated with 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole must be treated as hazardous waste.

  • Waste Segregation: Designate a specific, sealed, and clearly labeled container for "Halogenated Organic Solid Waste."

  • Contaminated Materials: This includes used gloves, absorbent pads, disposable lab coats, and any empty containers.

  • Disposal: Dispose of the waste container in accordance with all institutional, local, and federal environmental regulations.[8]

By adhering to this comprehensive PPE and handling guide, you can effectively mitigate the risks associated with 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole, ensuring both personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.